molecular formula C9H10BFO2 B13929003 (2-Cyclopropyl-3-fluorophenyl)boronic acid

(2-Cyclopropyl-3-fluorophenyl)boronic acid

Cat. No.: B13929003
M. Wt: 179.99 g/mol
InChI Key: ZQLZMYLSSLNNDB-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-3-fluorophenyl)boronic acid is a valuable aryl boronic acid building block designed for use in synthetic and medicinal chemistry research. Boronic acids are widely recognized for their critical role in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the efficient formation of carbon-carbon bonds . This makes them indispensable intermediates in the construction of complex organic molecules, pharmaceuticals, and functional materials . The cyclopropyl and fluorine substituents on the phenyl ring offer unique steric and electronic properties that can be leveraged to fine-tune the reactivity of the compound and the characteristics of the resulting coupled products . Beyond their use in coupling, boronic acids are increasingly important in medicinal chemistry as bioisosteres of carboxylic acids and for their ability to inhibit hydrolytic enzymes . They can form reversible covalent complexes with nucleophilic residues in enzyme active sites, such as serine, which is the mechanism behind several FDA-approved boronic acid-based drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . As such, (2-Cyclopropyl-3-fluorophenyl)boronic acid serves as a key precursor in the design and synthesis of potential enzyme inhibitors and other biologically active molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

(2-cyclopropyl-3-fluorophenyl)boronic acid

InChI

InChI=1S/C9H10BFO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2

InChI Key

ZQLZMYLSSLNNDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)F)C2CC2)(O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of (2-Cyclopropyl-3-fluorophenyl)boronic Acid

[1]

Executive Summary

Compound Name: (2-Cyclopropyl-3-fluorophenyl)boronic acid CAS Number: 2225178-10-7 Molecular Formula: C9H10BFO2 Molecular Weight: 179.98 g/mol [1][2]

(2-Cyclopropyl-3-fluorophenyl)boronic acid is a specialized organoboron building block characterized by a unique ortho-cyclopropyl, meta-fluoro substitution pattern.[1] This structural motif is increasingly valued in medicinal chemistry for its ability to modulate metabolic stability and restrict conformational freedom without adding excessive lipophilicity.[1] This guide provides a deep technical analysis of its properties, synthesis, and application in high-value cross-coupling reactions.

Physicochemical Profile & Structural Analysis[3]

Electronic and Steric Architecture

The molecule features a phenyl ring substituted at the 2-position with a cyclopropyl group and at the 3-position with a fluorine atom.[1] This arrangement creates a specific electronic and steric environment:

  • Steric Bulk (Ortho-Effect): The cyclopropyl group at the ortho position (C2) exerts significant steric pressure on the boronic acid moiety.[1] While less bulky than a tert-butyl group, the cyclopropyl ring forces the boronic acid group out of planarity with the phenyl ring, affecting transmetallation rates in catalytic cycles.

  • Electronic Modulation: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack but increasing the acidity of the boronic acid slightly compared to the non-fluorinated analog.

  • Conformational Lock: The interaction between the C2-cyclopropyl and C3-fluoro groups creates a "gear-like" conformational preference, often used to lock bio-active molecules into specific binding poses.[1]

Visualization: Electronic & Steric Map

The following diagram illustrates the competing electronic and steric forces defining the molecule's reactivity.[1]

GCore(2-Cyclopropyl-3-fluorophenyl)boronic acidC2_CyclopropylC2-Cyclopropyl Group(Steric Bulk)Core->C2_CyclopropylC3_FluoroC3-Fluoro Atom(Inductive Withdrawal -I)Core->C3_FluoroBoronic_AcidB(OH)2 Moiety(Reactive Center)Core->Boronic_AcidSteric_ClashSteric HindranceSlows TransmetallationC2_Cyclopropyl->Steric_ClashOrtho-positionMetabolicMetabolic Blocking(Prevents Oxidation)C2_Cyclopropyl->MetabolicBioisostereAcidityIncreased Lewis Acidity(Lower pKa)C3_Fluoro->AcidityInductive EffectSteric_Clash->Boronic_AcidInhibits approachAcidity->Boronic_AcidStabilizes Anion

Caption: Structural analysis showing the interplay between steric hindrance at C2 and electronic withdrawal at C3.

Key Properties Table[1]
PropertyValue / DescriptionContext
Physical State Solid (White to Off-White)Typical for arylboronic acids.[1][3][4]
Predicted pKa ~8.2 - 8.5Slightly lower than PhB(OH)₂ (8.[1]8) due to F-substitution.[1][3][5]
Solubility MeOH, DMSO, DMF, THFLimited water solubility; requires base for aqueous coupling.
Stability ModerateProne to protodeboronation under forcing acidic conditions due to ortho-substitution.[1]
H-Bond Donor/Acceptor 2 / 2Boronic acid hydroxyls act as both.[1]

Synthetic Methodology

Synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic acid typically requires a lithium-halogen exchange sequence due to the difficulty of installing a cyclopropyl group after the boronic acid is present.[1]

Recommended Synthetic Route

Precursor: 1-Bromo-2-cyclopropyl-3-fluorobenzene.[1]

Protocol:

  • Reagents: 1-Bromo-2-cyclopropyl-3-fluorobenzene (1.0 eq), n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF (anhydrous), HCl (2M).[1]

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Lithiation: Dissolve precursor in THF. Cool to -78°C. Add n-BuLi dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour. Note: The cyclopropyl ring is stable to n-BuLi at this temperature.[1]

  • Borylation: Add Triisopropyl borate dropwise.[1] Warm slowly to room temperature over 4 hours.

  • Hydrolysis: Quench with 2M HCl. Stir for 30 mins to hydrolyze the boronate ester to the acid.

  • Workup: Extract with EtOAc. Wash with brine.[1] Dry over Na₂SO₄.[1] Recrystallize from Hexane/EtOAc.[1]

Synthesis Workflow Diagram

SynthesisStart1-Bromo-2-cyclopropyl-3-fluorobenzeneStep1Lithiation(n-BuLi, -78°C)Start->Step1IntermediateAryl-LithiumIntermediateStep1->IntermediateStep2Electrophilic Trap(B(OiPr)3)Intermediate->Step2Step3Acid Hydrolysis(HCl, H2O)Step2->Step3Product(2-Cyclopropyl-3-fluorophenyl)boronic acidStep3->Product

Caption: Standard Lithium-Halogen exchange pathway for synthesis of the target boronic acid.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This boronic acid is a challenging substrate for Suzuki coupling due to the ortho-cyclopropyl group.[1] Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields due to slow transmetallation.[1]

Optimization Strategy:

  • Catalyst: Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ).[1] These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accommodates the ortho-substituent during transmetallation.[1]

  • Base: Potassium Phosphate (K₃PO₄) is preferred over carbonates for hindered substrates.[1]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water systems.[1]

Medicinal Chemistry Utility
  • Metabolic Stability: The cyclopropyl group protects the ortho-position from metabolic oxidation (CYP450) better than an isopropyl or ethyl group.[1]

  • Bioisosterism: It serves as a bioisostere for phenyl rings (pseudo-pi character of cyclopropane) or bulky alkyl groups, often improving solubility and reducing lipophilicity (LogP) compared to a phenyl-phenyl biaryl system.[1]

Decision Tree for Reaction Optimization

ReactionTreeProblemCoupling (2-Cyclopropyl-3-fluorophenyl)boronic acidCheck_PartnerIs Coupling Partner Hindered?Problem->Check_PartnerNo_HindranceUnsubstituted Aryl HalideCheck_Partner->No_HindranceNoYes_HindranceOrtho-Substituted Aryl HalideCheck_Partner->Yes_HindranceYesStandard_CondUse SPhos Pd G2K3PO4, THF/H2O60°CNo_Hindrance->Standard_CondAdvanced_CondUse XPhos Pd G3K3PO4, Toluene/H2O100°CYes_Hindrance->Advanced_Cond

Caption: Decision matrix for selecting catalytic systems based on electrophile steric demand.

Handling & Safety Information

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media.[1]

  • Hazards: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Protodeboronation: Avoid prolonged exposure to strong acids or high temperatures in the absence of a coupling partner, as the ortho-cyclopropyl group can accelerate C-B bond cleavage in protic media.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Fluorophenylboronic acid (Analogous Safety Data). Retrieved from

  • BLD Pharm. (2025).[1] Product Page: (2-Cyclopropyl-3-fluorophenyl)boronic acid (CAS 2225178-10-7).[1][2][6] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] Retrieved from [1]

  • Deng, M. Z., et al. (2000).[1] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids. Synthesis. Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: 3-Fluorophenylboronic acid (Structural Analog).[1] Retrieved from

Literature Review on Ortho-Cyclopropyl Substituted Arylboronic Acids: Synthesis, Kinetics, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylboronic acids are foundational building blocks in modern organic synthesis, primarily serving as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Among these, ortho-cyclopropyl substituted arylboronic acids (e.g., 2-cyclopropylphenylboronic acid) occupy a privileged space in medicinal chemistry.

The cyclopropyl group acts as a highly specialized bioisostere. While it provides a steric bulk intermediate between a methyl and an isopropyl group, its sp²-like Walsh orbitals allow for hyperconjugation with the adjacent aromatic ring, modulating the electron density of the aryl system. When positioned ortho to the boronic acid moiety, the cyclopropyl group induces significant steric hindrance. This restricts the rotation of the resulting biaryl bond post-coupling, effectively locking the molecule into a specific bioactive conformation. This whitepaper explores the synthesis, kinetic challenges, and pharmaceutical applications of these unique building blocks.

Mechanistic Implications: Steric Hindrance in Transmetalation

In the catalytic cycle of the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the aryl group from the boron atom to the palladium(II) center. Ortho-substitution creates a severe steric clash between the cyclopropyl ring and the palladium ligands, making this the rate-limiting step of the reaction.

Workflow Step1 1. Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Step2 2. Base Activation Ar-Pd(II)-X + Base -> Ar-Pd(II)-Base Step1->Step2 Step3 3. Transmetalation (Rate-Limiting) Ar-Pd(II)-Base + o-Cyclopropyl-Ar-B(OH)2 -> Ar-Pd(II)-(o-Cyclopropyl-Ar) Step2->Step3 Step4 4. Reductive Elimination -> Biaryl Product + Pd(0) Step3->Step4 Step4->Step1 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-limiting transmetalation step.

Consequently, coupling ortho-cyclopropylphenylboronic acids requires highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or robust bidentate ligands like dppf to accelerate reductive elimination and prevent protodeboronation—a common side reaction for sterically hindered boronic acids.

Table 1: Comparison of Boronic Acid Substituents (Steric and Electronic Parameters)
Substituent (ortho)A-Value (kcal/mol)Electronic Effect (Hammett σ_p)Transmetalation RateConformational Locking
-H00.00FastNone
-Methyl1.70-0.17ModerateLow
-Cyclopropyl ~1.5 - 1.8 -0.21 Slow High
-Isopropyl2.15-0.15Very SlowVery High
-tert-Butyl>4.5-0.20Extremely SlowRigid

Synthesis of Ortho-Cyclopropyl Arylboronic Acids

The most reliable method for synthesizing 2-cyclopropylphenylboronic acid derivatives is the Miyaura borylation of 1-bromo-2-cyclopropylbenzene . This approach avoids the use of highly reactive and moisture-sensitive lithium or Grignard reagents, which can lead to the undesired ring-opening of the strained cyclopropyl group under harsh conditions.

Protocol 1: Synthesis of 2-Cyclopropylphenylboronic Acid Pinacol Ester via Miyaura Borylation
  • Objective: To synthesize the pinacol ester of 2-cyclopropylphenylboronic acid while preserving the integrity of the cyclopropyl ring.

  • Materials: 1-bromo-2-cyclopropylbenzene (10.0 mmol), bis(pinacolato)diboron (B2pin2, 12.0 mmol), Pd(dppf)Cl₂ (0.5 mmol), Potassium acetate (KOAc, 30.0 mmol), anhydrous 1,4-dioxane (40 mL).

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-cyclopropylbenzene, B2pin2, and KOAc.

    • Degassing: Evacuate the flask and backfill with argon (repeat three times). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boron reagent and the degradation of the Pd(0) active species.

    • Catalyst Addition: Add Pd(dppf)Cl₂ and anhydrous 1,4-dioxane under a positive stream of argon.

    • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours. Causality: KOAc is specifically chosen as a mild base; stronger bases (like NaOH or K₂CO₃) would trigger the competitive Suzuki coupling of the newly formed boronic ester with the starting aryl halide.

    • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate (50 mL).

    • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

  • Self-Validation & Quality Control: Monitor the reaction via GC-MS. The disappearance of the starting material peak and the appearance of the product mass [M]+ = 244 m/z confirms successful borylation.

Applications in Drug Discovery

The incorporation of ortho-cyclopropyl aryl groups has led to breakthroughs in several therapeutic areas by enhancing target binding through conformational restriction and steric shielding.

Effects OCP ortho-Cyclopropyl Substitution Steric Steric Bulk (Intermediate Size) OCP->Steric Electronic Walsh Orbitals (sp2-like character) OCP->Electronic Conform Conformational Restriction OCP->Conform App1 Slower Transmetalation (Requires Bulky Ligands) Steric->App1 App3 Enhanced Target Binding (e.g., JMJD5) Steric->App3 App2 Modulated Aryl Electron Density Electronic->App2 Conform->App3

Logical relationship between ortho-cyclopropyl structural properties and chemical/biological effects.

Case Studies in Medicinal Chemistry
  • JMJD5 Inhibitors: In the development of 5-substituted pyridine-2,4-dicarboxylate derivatives targeting Human Jumonji-C Domain-Containing Protein 5 (JMJD5), researchers found that incorporating a cyclopropyl substituent ortho to the methylene linker significantly enhanced selectivity. The cyclopropyl group extends deeply into the substrate-binding site, providing a >70-fold selectivity for JMJD5 over other 2OG oxygenases (like FIH), capitalizing on the lack of stabilizing π-stacking interactions in the off-target enzymes .

  • δ-Opioid Receptor Modulators: In the design of 9-arylxanthenedione-based positive allosteric modulators (PAMs) for the δ-opioid receptor, ortho-cyclopropyl substituted analogs exhibited a strong trend for increased PAM effects in cAMP inhibition. The steric bulk of the cyclopropyl ring forces the xanthenedione core into a perpendicular geometry relative to the aryl ring, optimizing receptor pocket insertion .

  • MENIN-MLL Interaction Inhibitors: 4-cyano-2-cyclopropylphenylboronic acid has been utilized as a critical intermediate in the synthesis of pyrimidine-based inhibitors of the MENIN-MLL complex, which are investigated for the treatment of aggressive acute leukemias. The ortho-cyclopropyl group restricts the conformational flexibility of the biaryl axis, drastically increasing the binding affinity to the MENIN protein .

Protocol 2: General Suzuki-Miyaura Cross-Coupling for Drug Scaffolds
  • Objective: To couple 2-cyclopropylphenylboronic acid with an aryl halide core, overcoming ortho-steric hindrance.

  • Materials: Aryl halide (1.0 mmol), 2-cyclopropylphenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Step-by-Step Methodology:

    • Reagent Assembly: Charge a microwave vial with the aryl halide, 2-cyclopropylphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Causality: A 1.5x excess of the boronic acid is used to compensate for competitive protodeboronation, which is sterically accelerated at the ortho position.

    • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality: Water is essential to dissolve the inorganic base and generate the highly reactive palladium-hydroxo complex, which significantly lowers the activation energy for the sterically hindered transmetalation step.

    • Degassing: Sparge the solution with argon gas for 10 minutes.

    • Heating: Seal the vial and heat at 90 °C for 8 hours.

    • Workup: Dilute with water (10 mL) and extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

    • Purification: Evaporate the solvent and purify the biaryl product via silica gel chromatography.

  • Self-Validation & Quality Control: Analyze the crude mixture via LC-MS. The presence of the desired[M+H]+ peak and the absence of the protodeboronated byproduct (cyclopropylbenzene) validates the efficiency of the catalyst and base selection.

Table 2: Optimized Conditions for Suzuki Coupling with Ortho-Cyclopropylphenylboronic Acids
ElectrophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl IodidesPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O80-90>85%
Aryl BromidesPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O90-10075-90%
Aryl ChloridesPd₂(dba)₃ / XPhosK₃PO₄ (3.0 eq)Toluene100-11060-85%

Conclusion

Ortho-cyclopropyl substituted arylboronic acids are highly valuable, yet kinetically demanding, reagents in modern drug discovery. While their steric bulk slows down the transmetalation step of cross-coupling reactions, this exact property is what makes them indispensable for locking molecular conformations and enhancing target-specific binding affinities. By utilizing tailored catalytic systems (e.g., Pd(dppf)Cl₂ or XPhos) and optimizing base/solvent parameters, researchers can efficiently integrate these privileged motifs into complex pharmaceutical scaffolds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

  • Suzuki, T., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(17), 11952–11972.[Link]

  • Arnatt, C. K., et al. (2020). The Design, Synthesis, and Evaluation of Novel 9-Arylxanthenedione-Based Allosteric Modulators for the δ-Opioid Receptor. ACS Chemical Neuroscience, 11(10), 1441–1457.[Link]

  • Grembecka, J., et al. (2019). Inhibitors of the MENIN-MLL interaction.

Metabolic Stability Potential of 2-Cyclopropyl-3-Fluoro Motifs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-cyclopropyl-3-fluoro motif (typically on a phenyl or pyridyl scaffold) has emerged as a privileged substructure in modern drug discovery, particularly within kinase and enzyme inhibitor programs (e.g., KRAS, LSD1, TRPA1). This guide analyzes the structural and metabolic rationale behind this motif.[1][2][3] By replacing labile alkyl groups with a cyclopropyl ring and fortifying the adjacent position with fluorine, medicinal chemists can simultaneously modulate lipophilicity, enforce bioactive conformations, and—crucially—block metabolic soft spots.[4] This document details the mechanistic basis of this stability, provides comparative data analysis, and outlines a self-validating experimental workflow for assessing its impact on intrinsic clearance (


).

Mechanistic Rationale: The "Fluorine-Cyclopropyl" Synergy[5]

The Cyclopropyl Group as a Bioisostere

The cyclopropyl group is often deployed as a bioisostere for isopropyl or ethyl groups. Unlike acyclic alkyls, the cyclopropyl ring possesses unique electronic and steric properties:

  • Bond Strength: The C–H bonds in a cyclopropyl ring are significantly stronger (~106 kcal/mol) than those in an isopropyl group (~98 kcal/mol for the tertiary C–H), reducing susceptibility to Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 (CYP) enzymes.

  • 
    -Donation:  The cyclopropyl group acts as a weak electron donor via hyperconjugation with the aromatic 
    
    
    
    -system, potentially activating the aromatic ring toward electrophilic oxidation.
The Role of the 3-Fluoro Substituent

Placing a fluorine atom at the 3-position (ortho to the cyclopropyl group at position 2) serves three critical functions:

  • Metabolic Blocking: It physically blocks the position adjacent to the cyclopropyl ring, preventing aromatic hydroxylation (a common metabolic route for electron-rich rings).

  • Electronic Deactivation: Fluorine's high electronegativity pulls electron density from the aromatic ring, counteracting the donor effect of the cyclopropyl group and raising the oxidation potential of the entire system.

  • Conformational Locking: The steric and electrostatic repulsion between the cyclopropyl ring and the ortho-fluorine atom often restricts rotation around the

    
     bond. This reduces the entropic penalty of binding to the target protein.
    
Structural Topology

The motif generally follows the scaffold


, where 

is a phenyl or pyridine ring.

MotifStructure Scaffold Aromatic Scaffold (Phenyl/Pyridine) Pos2 Position 2: Cyclopropyl Scaffold->Pos2 Steric Bulk Lipophilicity Pos3 Position 3: Fluorine Scaffold->Pos3 Electronic Modulation Pos2->Pos3 Ortho-Interaction (Conformational Lock) MetStab Outcome: Enhanced Metabolic Stability Pos2->MetStab Stronger C-H Bonds Pos3->MetStab Blocks Metabolic Soft Spot

Figure 1: Structural synergy of the 2-cyclopropyl-3-fluoro motif. The interaction between the groups creates a metabolically robust local environment.

Comparative Data Analysis

To understand the value of this motif, we compare it against standard structural analogs. The data below synthesizes trends observed in recent medicinal chemistry literature (e.g., KRAS and TRPA1 inhibitor optimization).

Table 1: Physicochemical and Metabolic Comparison of Motifs

Motif StructureLogP (Lipophilicity)CYP Stability (

)
Metabolic Liability
2-Isopropyl-H High (~3.5)Low (< 15 min)Tertiary C-H oxidation; Aromatic hydroxylation.
2-Cyclopropyl-H Moderate (~2.8)Medium (~30 min)Aromatic hydroxylation at pos 3; Ring opening (rare but possible).
2-Cyclopropyl-3-Fluoro Optimal (~3.0) High (> 60 min) Blocked pos 3; Deactivated ring; Reduced CYP affinity.
2-Trifluoromethyl-H High (~3.8)High (> 60 min)Often metabolically stable but suffers from poor solubility/high lipophilicity.

Key Insight: The 2-cyclopropyl-3-fluoro motif offers a "Goldilocks" zone—better stability than the unsubstituted cyclopropyl, but with lower lipophilicity and better solubility than the trifluoromethyl analog.

Experimental Protocols (Self-Validating Workflows)

This section details the protocols required to synthesize and validate the metabolic stability of this motif.

Synthesis of 2-Cyclopropyl-3-Fluoro Intermediates

Rationale: Suzuki-Miyaura coupling is the standard for introducing the cyclopropyl group, but the presence of the ortho-fluorine requires specific catalytic systems to overcome steric hindrance.

Protocol:

  • Starting Material: 1-bromo-2,3-difluorobenzene (or corresponding pyridine).

  • Reagents: Cyclopropylboronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene/Water (10:1).

  • Conditions: Heat to 100°C for 12 hours under

    
    .
    
  • Validation: Monitor disappearance of bromide by LC-MS. The product should show a characteristic M+1 peak.

    • Note: If regioselectivity is an issue (displacing the wrong fluorine), use a 2-bromo-3-fluoro scaffold instead.

Microsomal Stability Assay (Phase I Metabolism)

Rationale: This assay isolates CYP450-mediated metabolism, the primary clearance mechanism for this motif.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Dilute compound to 1 µM in phosphate buffer (pH 7.4).

    • Add Liver Microsomes (human/rat) to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If controls deviate >20% from historical data, discard the run.

Metabolite Identification (MetID)

Rationale: To confirm the fluorine is effectively blocking the 3-position and not redirecting metabolism to the cyclopropyl ring (ring opening).

Protocol:

  • Incubation: Perform the microsomal assay (as above) but at a higher concentration (10 µM) for 60 minutes to generate sufficient metabolite levels.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing: Use mass defect filtering.

    • Look for +16 Da (Hydroxylation).

    • Look for +14 Da (Carbonylation/Oxidation).

    • Critical Check: If you see +16 Da, check fragmentation pattern.

      • If fragment has Fluorine: Oxidation is likely on the ring (positions 4, 5, or 6).

      • If fragment loses Cyclopropyl: Oxidation might be on the cyclopropyl ring.[2]

      • Success Criteria: Absence of hydroxylation at the position ortho to the cyclopropyl group.

Visualizing the Metabolic Shielding

The following diagram illustrates how the 3-fluoro substituent alters the metabolic fate of the molecule compared to the unsubstituted analog.

MetabolicPathway cluster_unsub Scenario A: 2-Cyclopropyl-H (Unsubstituted) cluster_sub Scenario B: 2-Cyclopropyl-3-Fluoro (Protected) CompoundA Ar-cPr-H CYP_A CYP450 Attack (Ortho Position) CompoundA->CYP_A MetaboliteA Hydroxylated Product (High Clearance) CYP_A->MetaboliteA Facile Oxidation CompoundB Ar-cPr-F CYP_B CYP450 Attack (Blocked) CompoundB->CYP_B Steric/Electronic Repulsion OutcomeB Metabolically Stable (Extended T1/2) CYP_B->OutcomeB No Reaction

Figure 2: Mechanism of metabolic shielding. The 3-fluoro group prevents CYP450 access to the vulnerable ortho-position.

References

  • Barnes-Seeman, D., et al. (2020). "The role of fluorine in drug design and delivery." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2][5] Journal of Medicinal Chemistry. [Link]

  • Wilsily, A., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. [Link]

  • Shanu-Wilson, J. (2021).[2] "Metabolism of cyclopropyl groups." Hypha Discovery. [Link]

Sources

Conformational Dynamics and Steric Analysis of (2-Cyclopropyl-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (2-Cyclopropyl-3-fluorophenyl)boronic acid Core Application: Suzuki-Miyaura Cross-Coupling, Fragment-Based Drug Discovery (FBDD) Structural Class: 1,2,3-Trisubstituted Arene

This technical guide provides a comprehensive conformational analysis of (2-Cyclopropyl-3-fluorophenyl)boronic acid. Unlike simple phenylboronic acids, this molecule exhibits a "geared" steric environment due to the contiguous 1,2,3-substitution pattern. The interplay between the bulky ortho-cyclopropyl group, the meta-fluorine atom, and the boronic acid moiety dictates its reactivity profile, solubility, and binding affinity in protein pockets.

For researchers in medicinal chemistry, understanding these dynamics is critical for optimizing transmetallation rates in palladium-catalyzed couplings and predicting atropisomerism in downstream biaryl products.

Structural Architecture & Steric Environment[1]

The molecule consists of a benzene core with three contiguous substituents:

  • C1 - Boronic Acid [-B(OH)₂]: The reactive handle.

  • C2 - Cyclopropyl [-CH(CH₂)₂]: A bulky, lipophilic spacer.

  • C3 - Fluorine [-F]: An electronic modulator and weak steric buttress.

The "Buttressing Effect"

The defining feature of this molecule is the buttressing effect . While a single ortho-substituent (C2-cyclopropyl) would simply force the boronic acid out of planarity, the presence of the C3-fluorine atom restricts the conformational freedom of the cyclopropyl group itself. The C3-F atom effectively "pushes" the cyclopropyl ring toward the C1-boronic acid, exacerbating the steric clash and increasing the rotational barrier of the C1-B bond.

Electronic Considerations
  • Fluorine (C3): Inductively withdraws electron density (

    
    -withdrawing), increasing the acidity of the boronic acid (lower pKa) relative to the non-fluorinated analogue. This generally accelerates the formation of the reactive boronate species in basic media.
    
  • Cyclopropyl (C2): Acts as a weak electron donor via

    
    -conjugation (hyperconjugation) with the aromatic ring, provided the Walsh orbitals can align with the 
    
    
    
    -system.

Conformational Manifolds

The conformational landscape is defined by two primary torsional vectors:


 (C2-C1-B-O) and 

(C1-C2-CH-CH₂).
Boronic Acid Twist ( )

In unsubstituted phenylboronic acid, the -B(OH)₂ group is coplanar with the ring (0° twist) to maximize


-

conjugation.
  • In (2-Cyclopropyl-3-fluorophenyl)boronic acid: The steric bulk of the C2-cyclopropyl group forces the boronic acid moiety to rotate out of the aromatic plane.

  • Predicted Conformation: The -B(OH)₂ group likely adopts a perpendicular or near-perpendicular conformation (twist angle ~60-90°) to minimize

    
     strain with the cyclopropyl methine proton.
    
  • Implication: Loss of planarity breaks the conjugation between the boron empty p-orbital and the aromatic

    
    -system, potentially raising the Lewis acidity of the boron center.
    
Cyclopropyl Orientation ( )

Cyclopropyl groups on benzenes prefer a bisected conformation (the C-H bond of the cyclopropyl group is in the plane of the benzene ring) to maximize overlap between the cyclopropyl Walsh orbitals and the aromatic


-system.
  • Steric Conflict: The bisected conformation places the cyclopropyl methylene protons in close proximity to the ortho-substituents.

  • Result: The C2-cyclopropyl group will likely twist away from the ideal bisected geometry to accommodate the C1-boronic acid, creating a "geared" rotation where the motion of the cyclopropyl group is coupled to the rotation of the boronic acid.

Intramolecular Interactions

Unlike 2-fluorophenylboronic acid, which can form a B-O-H[1]···F hydrogen bond, the C2-cyclopropyl group in this molecule is alkyl and lacks H-bond acceptors.

  • Interaction Type: Purely steric (Van der Waals repulsion).

  • C3-Fluorine Role: The C3-F is too distant to interact directly with the boronic acid but restricts the "swing" of the cyclopropyl group away from the boron.

Experimental & Computational Workflow

To rigorously define these conformations, a dual-track approach is required.

Computational Protocol (DFT Analysis)

Objective: Map the Rotational Energy Profile.

Step-by-Step Methodology:

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: DFT B3LYP-D3(BJ)/6-311+G(d,p). The D3 dispersion correction is mandatory to account for weak C-H···F and C-H···

    
     interactions.
    
  • Scan Coordinates:

    • Perform a relaxed potential energy surface (PES) scan of the C2-C1-B-O dihedral angle (0° to 180° in 10° steps).

    • Perform a secondary scan of the C1-C2-CH-CH₂ dihedral.

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water and THF (relevant for Suzuki coupling).

  • Frequency Calculation: Confirm minima (0 imaginary frequencies) and transition states (1 imaginary frequency).

Experimental Protocol (VT-NMR)

Objective: Measure the rotational barrier (


) of the C1-B bond.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the boronic acid in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8).

    • Note: Boronic acids can form boroxines (anhydrides). Add a drop of D₂O to ensure the monomeric acid species is dominant.

  • Low-Temperature Acquisition: Cool to -60°C. Look for decoalescence of the boronic acid -OH protons (if exchange is slow) or broadening of the cyclopropyl signals due to restricted rotation.

  • Variable Temperature (VT): Heat in 10°C increments up to 100°C.

  • Data Analysis: Use the coalescence temperature (

    
    ) and the frequency difference (
    
    
    
    ) to calculate
    
    
    using the Eyring equation.
Visualization of the Workflow

ConformationalAnalysis cluster_Comp Computational Track (DFT) cluster_Exp Experimental Track (NMR/X-ray) Start Target: (2-Cyclopropyl-3-fluorophenyl)boronic acid GeomOpt Geometry Optimization (B3LYP-D3/6-311+G**) Start->GeomOpt Xray X-Ray Crystallography (Solid State Geometry) Start->Xray PES_Scan PES Scan: Dihedral C2-C1-B-O GeomOpt->PES_Scan TS_Search Transition State Localization PES_Scan->TS_Search Boltz Boltzmann Distribution of Conformers TS_Search->Boltz Synthesis Data Synthesis & Reactivity Prediction Boltz->Synthesis VT_NMR VT-NMR Studies (Rotational Barrier) Xray->VT_NMR NOE NOE/ROESY (Spatial Proximity) VT_NMR->NOE NOE->Synthesis

Caption: Workflow for determining the conformational landscape, integrating computational prediction with experimental validation.

Quantitative Data Summary

The following table summarizes predicted structural parameters based on analogous ortho-substituted phenylboronic acids [1, 2].

ParameterValue (Estimated)Description
C1-B Bond Length 1.57 - 1.59 ÅSlightly elongated due to steric repulsion.
Twist Angle (

)
65° - 85°B(OH)₂ twisted out of plane to avoid cyclopropyl.
Rotational Barrier 12 - 15 kcal/molModerate barrier; likely rapid rotation at RT, restricted at -40°C.
pKa ~8.0 - 8.3Lower than PhB(OH)₂ (8.8) due to inductive effect of 3-F.
Hybridization sp² (Boron)Empty p-orbital remains accessible but poorly conjugated.

Reactivity Implications for Drug Development[3]

Suzuki-Miyaura Coupling
  • Transmetallation: The rate-determining step for bulky boronic acids is often transmetallation. The twisted conformation of the boronic acid is actually favorable for transmetallation, as the empty p-orbital is exposed and the C-B bond is weakened.

  • Catalyst Choice: Use sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to accommodate the bulk of the 2-cyclopropyl group.

  • Base Sensitivity: Due to the lower pKa (from the 3-F effect), weaker bases (e.g., K₃PO₄) may be sufficient, reducing side reactions.

Bioisosterism

In a drug binding pocket, the 2-cyclopropyl-3-fluorophenyl moiety acts as a rigid, lipophilic space-filler. The "geared" conformation means the cyclopropyl group is not freely rotating, potentially reducing the entropic penalty upon binding if the protein pocket matches this pre-organized conformation.

References

  • Structural Analysis of Ortho-Substituted Boronic Acids

    • Title: Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.[2]

    • Source: Beilstein J. Org. Chem. 2013, 9, 1102–1110.
    • URL:[Link]

  • Cyclopropyl Conformation on Arenes

    • Title: Conformational analysis of the cyclopropylacyl radicals.
    • Source: J. Chem. Soc., Perkin Trans. 2, 1974.
    • URL:[Link]

  • Protodeboronation Kinetics (Stability)

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[3]

    • Source: J. Am. Chem. Soc. 2016.[3]

    • URL:[Link]

  • Fluorine Effects on Acidity

    • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents.
    • Source: Molecules 2022, 27(11), 3438.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Palladium Catalysts for Cross-Coupling Sterically Hindered Ortho-Cyclopropyl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimization of Palladium-catalyzed cross-coupling reactions involving sterically hindered ortho-cyclopropyl boronic acids. It addresses two distinct but related challenges often conflated in this domain:

  • Coupling of Cyclopropylboronic Acid (CPBA) with sterically hindered ortho-substituted aryl halides.

  • Coupling of (2-Cyclopropylphenyl)boronic Acid with aryl halides to form hindered biaryls.

Both scenarios present unique difficulties regarding protodeboronation (instability) and transmetalation kinetics (steric hindrance).

Executive Summary

The introduction of cyclopropyl motifs into drug candidates is a high-value transformation due to the group's ability to restrict conformation and improve metabolic stability. However, the Suzuki-Miyaura coupling of ortho-cyclopropyl boronic acids is plagued by two failure modes: rapid protodeboronation of the cyclopropyl boron species and steric inhibition of the transmetalation step.

Standard protocols (e.g., Pd(PPh3)4/Na2CO3) typically fail, yielding <10% product. This guide provides field-proven protocols utilizing Buchwald-type precatalysts (SPhos, XPhos) and Molander Trifluoroborate salts to overcome these energy barriers, ensuring high yields even with tetra-ortho-substituted systems.

Mechanistic Insight & Catalyst Selection

The "Steric-Stability" Paradox

The primary challenge is kinetic competition. In sterically hindered systems, the Transmetalation (TM) step is significantly slowed by the bulk of the ortho-substituents. Meanwhile, cyclopropyl boronic acids are electronically prone to Protodeboronation , a decomposition pathway accelerated by the very bases required for the Suzuki coupling.

  • The Trap: Increasing temperature to force the sluggish TM step accelerates the decomposition of the boronic acid.

  • The Solution: Use highly active, electron-rich bulky phosphine ligands (dialkylbiaryl phosphines) to accelerate Oxidative Addition (OA) and Reductive Elimination (RE), while using slow-release boron surrogates (BF3K salts or MIDA boronates) to maintain low instantaneous concentrations of the unstable boronic acid species.

Catalyst Performance Matrix

The following ligands are recommended based on steric demand and substrate stability.

Ligand / CatalystClassBest For...Mechanism of Action
SPhos (Pd-G3/G4)Buchwald (Biaryl)General Purpose. Excellent for cyclopropyl coupling to ortho-substituted halides.High turnover; prevents Pd-black formation; accelerates TM in hindered systems.
XPhos (Pd-G3/G4)Buchwald (Biaryl)Extreme Sterics. Use when coupling to 2,6-disubstituted arenes.Larger steric bulk forces RE; highly electron-rich.
P(t-Bu)3 (Pd-162)TrialkylphosphineHigh Reactivity. Good for aryl chlorides, but air-sensitive.Cone angle (182°) promotes formation of mono-ligated Pd(0) species.
RuPhos Buchwald (Biaryl)Electronic Deactivation. Use if the aryl halide is electron-rich (e.g., amino-substituted).Specialized for electron-rich substrates.

Visualization: The Kinetic Competition

The diagram below illustrates the critical competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-II Ar-X) Pd0->OxAdd Fast w/ Bulky Ligands ArX Ar-X (Hindered Halide) ArX->OxAdd TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Boron Cyclopropyl-B(OH)2 (Unstable) Boronate [Cyclopropyl-B(OH)3]- (Activated) Boron->Boronate + Base Decomp Protodeboronation (Cyclopropane + B(OH)3) Boron->Decomp Path A (Neutral) Base Base (OH-) Boronate->TransMet Slow (Sterics) Boronate->Decomp Path B (Base Cat.) COMPETES WITH TM RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ortho-Cyclopropyl Biaryl RedElim->Product

Caption: Kinetic competition between productive Transmetalation (Green) and destructive Protodeboronation (Red). Steric hindrance slows TM, allowing decomposition to dominate unless optimized.

Experimental Protocols

Protocol A: The "Gold Standard" (Potassium Trifluoroborates)

Best for: High value, sterically hindered substrates where boronic acid stability is a concern. Why: Trifluoroborates (Molander salts) hydrolyze slowly to the active boronic acid, keeping the standing concentration low and preventing decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Potassium Cyclopropyl Trifluoroborate (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (3:1)

Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Potassium Cyclopropyl Trifluoroborate (222 mg, 1.5 mmol), and K3PO4 (636 mg, 3.0 mmol).

  • Catalyst: Add Pd-SPhos G3 precatalyst (15 mg, 0.02 mmol).

    • Note: If using Pd(OAc)2/SPhos separately, premix them in the solvent for 5 mins before addition.

  • Solvent: Add Toluene (3.0 mL) and Water (1.0 mL). The biphasic system is critical for dissolving the inorganic base and facilitating phase-transfer.

  • Degas: Sparge with Argon or Nitrogen for 5 minutes. Seal the vial.

  • Reaction: Heat to 80–100 °C for 12–18 hours.

    • Checkpoint: Monitor by LCMS. If protodeboronation is observed (cyclopropane gas evolution), lower temp to 80°C and extend time.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO4, and concentrate.

Protocol B: The "Direct" Method (Boronic Acids)

Best for: Early-stage screening or when trifluoroborates are unavailable. Critical Adjustment: Requires excess boronic acid and milder base conditions.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyclopropylboronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Pd(P(t-Bu)3)2 (2 mol%) OR Pd-PEPPSI-IPent (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF/Water (10:1)

Procedure:

  • Charge: Add Aryl Halide (1.0 mmol), Cyclopropylboronic Acid (129 mg, 1.5 mmol), and K3PO4 (3.0 mmol) to the vial.

  • Catalyst: Add Pd(P(t-Bu)3)2 (10 mg, 0.02 mmol) in a glovebox if possible (catalyst is air-sensitive). If using Pd-PEPPSI-IPent, benchtop addition is fine.

  • Solvent: Add THF (4.5 mL) and Water (0.5 mL).

  • Reaction: Heat to 60 °C for 24 hours.

    • Note: Lower temperature (60°C vs 100°C) preserves the unstable boronic acid. The highly active catalyst compensates for the lower thermal energy.

Protocol C: Coupling (2-Cyclopropylphenyl)boronic Acid (Reverse Strategy)

Best for: Synthesizing biaryls where the cyclopropyl group is already on the boron partner. Challenge: Extremely hindered transmetalation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (2-Cyclopropylphenyl)boronic acid (1.3 equiv)

  • Catalyst: XPhos Pd G4 (3 mol%)

  • Base: KOH (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Combine reagents in a vial.

  • Use XPhos Pd G4 . The extreme bulk of XPhos is required to facilitate the reductive elimination of the two bulky aryl groups.

  • Heat to 100 °C . This reaction requires high energy to overcome the steric wall of the ortho-cyclopropyl group during transmetalation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or insufficient oxidative addition.Switch to Pd-PEPPSI-IPent or XPhos Pd G4 . Ensure inert atmosphere.
Protodeboronation (Ar-H) Boronic acid instability.[1][2]Switch to Protocol A (Trifluoroborate) . Lower reaction temperature. Add base slowly (syringe pump).
Homocoupling (Ar-Ar) Oxidative coupling of boron species.Degas solvents more thoroughly (O2 promotes homocoupling). Reduce catalyst loading.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Use a defined precatalyst (e.g., SPhos Pd G3 ) instead of mixing Pd(OAc)2 + Ligand in situ.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society. Link

  • Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of catalysts for the Suzuki-Miyaura reaction. Chemistry - A European Journal. Link

  • Deng, M. Z., et al. (2000).[4] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis. Link

Sources

Application Note: Synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the conversion of (2-Cyclopropyl-3-fluorophenyl)boronic acid into its corresponding pinacol ester . While boronic acids are versatile Suzuki-Miyaura coupling partners, they often suffer from variable stoichiometry (anhydride/trimer formation), difficult purification, and protodeboronation. Converting the free acid to a pinacol ester significantly enhances lipophilicity, simplifies purification via silica gel chromatography, and improves stability during storage and subsequent cross-coupling reactions.

Key Technical Considerations:

  • Steric Hindrance: The ortho-cyclopropyl group creates significant steric bulk around the boron center, potentially slowing the rate of condensation compared to simple phenylboronic acids.

  • Electronic Effects: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (

    
    ), increasing the Lewis acidity of the boron center. This generally favors nucleophilic attack by the diol but may also render the C-B bond slightly more susceptible to hydrolysis if not properly stored.
    
  • Substrate Stability: The cyclopropyl ring is acid-sensitive. Protocols utilizing strong mineral acids (e.g.,

    
     catalyzed esterification) are excluded to prevent ring-opening or rearrangement.
    

Chemical Context & Mechanism[1][2][3][4][5]

The reaction is a reversible condensation between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). To drive the reaction to completion, the equilibrium must be shifted by the physical or chemical removal of water.



Structural Analysis of the Substrate[6]
  • Substrate: (2-Cyclopropyl-3-fluorophenyl)boronic acid

  • CAS: 1588446-26-3 (Generic analog reference)

  • Molecular Weight: 179.99 g/mol (Acid)

    
     262.13  g/mol  (Ester)
    

Graphviz Diagram: Reaction Logic & Decision Tree

ReactionLogic Start Starting Material: (2-Cyclopropyl-3-fluorophenyl)boronic acid Decision Select Scale Start->Decision Goal Target Product: Pinacol Ester MethodA Method A: Chemically Induced Equilibrium Shift (MgSO4 / Molecular Sieves) Decision->MethodA < 5 Grams (Mildest) MethodB Method B: Azeotropic Distillation (Dean-Stark / Toluene) Decision->MethodB > 10 Grams (Most Efficient) Consideration Critical Factor: Ortho-Cyclopropyl Sterics MethodA->Consideration MethodB->Consideration Consideration->Goal Extended reaction time required for sterics

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on scale and substrate sensitivity.

Experimental Protocols

Method A: Magnesium Sulfate Dehydration (Small Scale / High Sensitivity)

Best for: <5g scale, screening, or when absolute thermal gentleness is required. Mechanism: Anhydrous


 acts as a water scavenger, driving the equilibrium to the right.
Materials
  • (2-Cyclopropyl-3-fluorophenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous

    
     (2.0 - 5.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure
  • Charge: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous DCM (

    
     concentration).
    
  • Scavenger Addition: Add anhydrous

    
     (5.0 equiv).
    
    • Note: A large excess is used because the surface of the drying agent can become coated, reducing efficiency.

  • Reaction: Cap the flask with a septum (under

    
     or Ar atmosphere is preferred but not strictly necessary for this step) and stir vigorously at Room Temperature (RT) for 12–24 hours.
    
    • Substrate Specific: Due to the ortho-cyclopropyl group, do not cut the reaction time short. 24 hours is recommended to ensure conversion of the sterically hindered center.

  • Monitoring: Monitor by TLC (stain with

    
     or Curcumin) or GC-MS.
    
  • Workup: Filter the mixture through a pad of Celite or a fritted glass funnel to remove the hydrated

    
    . Wash the filter cake with DCM.
    
  • Concentration: Concentrate the filtrate in vacuo.

  • Purification: Usually, the product is pure enough for subsequent steps. If pinacol excess remains, it can be removed via high-vacuum drying (pinacol sublimes) or a short silica plug (eluting with 5-10% EtOAc/Hexanes).

Method B: Azeotropic Distillation (Scale-Up)

Best for: >10g scale, robust synthesis. Mechanism: Physical removal of water via azeotrope with toluene.

Materials
  • (2-Cyclopropyl-3-fluorophenyl)boronic acid (1.0 equiv)

  • Pinacol (1.05 equiv)

  • Solvent: Toluene (Reagent Grade)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add boronic acid (1.0 equiv) and pinacol (1.05 equiv) to the flask. Add Toluene (

    
    ).
    
  • Reflux: Heat the mixture to reflux (oil bath ~120°C).

  • Water Removal: Maintain reflux until water collection in the Dean-Stark trap ceases (typically 2–4 hours).

    • Visual Check: The solution usually becomes homogenous as the ester forms (esters are more soluble in toluene than the free acid).

  • Cooling: Allow the reaction to cool to RT.

  • Workup: Concentrate the toluene in vacuo.

    • Note: Toluene removal can be difficult. Co-evaporation with DCM or high-vacuum drying may be necessary.

  • Purification: The resulting oil/solid is typically >95% pure.[1] If purification is required, recrystallization from Hexane/Pentane (if solid) or Kugelrohr distillation (if oil) is preferred over chromatography to avoid hydrolysis.

Analytical Quality Control

Critical Insight on HPLC Analysis: Analyzing boronic esters via Reverse Phase HPLC (RP-HPLC) is prone to artifacts. The acidic mobile phases (0.1% TFA or Formic Acid) combined with the water content can hydrolyze the pinacol ester back to the boronic acid on the column, leading to split peaks or false negatives.

Recommended QC Method:

  • 1H NMR (CDCl3): The definitive check.

    • Look for the Pinacol methyl singlet (

      
      , 12H).
      
    • Verify the integration of the cyclopropyl protons (

      
      ) to ensure the ring is intact.
      
    • Verify the absence of the broad

      
       singlets (usually variable, but often 
      
      
      
      ).
  • GC-MS: Excellent for this ester. The pinacol ester is volatile and stable in the gas phase. Look for the molecular ion

    
    .
    

Data Comparison Table:

FeatureBoronic Acid (Start)Pinacol Ester (Product)
Polarity (TLC) High (Sticks to baseline)Low (High

in Hex/EtOAc)
Solubility Low in non-polar solventsHigh in Hexane, DCM, Toluene
1H NMR Broad -OH peaksSharp singlet ~1.3 ppm (12H)
Stability Prone to dehydration (trimerization)Stable to air/moisture (kinetic)

Workflow Visualization

Graphviz Diagram: Synthesis & Workup Flow

Workflow Start Start: Acid + Pinacol Reaction Reaction: DCM + MgSO4 (24h Stir) Start->Reaction Check QC Check: TLC/NMR Reaction->Check Check->Reaction Incomplete Filter Filtration: Remove MgSO4 Check->Filter Conversion >98% Conc Concentration: Rotovap Filter->Conc Final Final Product: Pinacol Ester Conc->Final

Figure 2: Workflow for Method A (MgSO4 Dehydration).

References

  • General Procedure for Boronic Ester Formation (MgSO4 Method)

    • Organic Syntheses, 2008, 85, 247-257. "Preparation of Isobutylboronic Acid Pinacol Ester."
    • [Link]

  • General Procedure for Azeotropic Distillation

    • Journal of Organic Chemistry, 2010, 75, 8709-8712.
    • [Link]

  • Stability of Cyclopropyl Boronates

    • Journal of the American Chemical Society, 2016, 138, 13024–13029. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."
    • [Link]

  • HPLC Analysis Considerations

    • Journal of Liquid Chromatography & Related Technologies, 2014, 37, 2525-2537. "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC."
    • [Link]

Sources

Using (2-Cyclopropyl-3-fluorophenyl)boronic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Using (2-Cyclopropyl-3-fluorophenyl)boronic acid as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the selection of building blocks is a critical determinant of a program's success. An ideal building block offers not just a scaffold for elaboration but also imparts desirable physicochemical and pharmacokinetic properties to the final molecule. (2-Cyclopropyl-3-fluorophenyl)boronic acid is an exemplary reagent that embodies this principle, integrating three key structural motifs, each conferring distinct, synergistic advantages for the medicinal chemist.

  • The Arylboronic Acid Handle: Boronic acids are indispensable tools in medicinal chemistry, primarily serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This functionality allows for the reliable and efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures under mild conditions compatible with a wide array of functional groups.[4][5]

  • The Cyclopropyl Moiety: The cyclopropyl group is far more than a simple saturated carbocycle. Its inherent ring strain results in shorter, stronger C-H bonds and enhanced π-character in its C-C bonds.[6] In drug design, it is strategically employed to:

    • Enhance Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[7][8]

    • Improve Potency and Conformation: Its rigid, planar nature can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[6][7][9]

    • Modulate Physicochemical Properties: It serves as an effective bioisostere for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity to optimize a compound's ADME profile.[7]

  • The Ortho-Fluoro Substituent: The strategic placement of fluorine has become a cornerstone of rational drug design.[10][11] A fluorine atom can profoundly influence a molecule's properties by:

    • Blocking Metabolic Attack: Similar to the cyclopropyl group, the strong C-F bond can shield adjacent positions from metabolic oxidation.[12]

    • Modulating Electronics and pKa: As the most electronegative element, fluorine's strong inductive electron-withdrawing effect can lower the pKa of nearby basic groups, which can influence solubility, cell permeability, and target engagement.[12][13]

    • Enhancing Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby increasing binding affinity and selectivity.[13]

The unique combination of these three motifs in a single, ortho-substituted phenyl ring makes (2-Cyclopropyl-3-fluorophenyl)boronic acid a high-value building block. The specific substitution pattern creates a sterically and electronically defined vector for library synthesis, enabling the exploration of chemical space with enhanced potential for discovering drug candidates with superior potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.

PropertyValue
Molecular Formula C₉H₁₀BFO₂
Molecular Weight 180.0 g/mol
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)

Handling Considerations: (2-Cyclopropyl-3-fluorophenyl)boronic acid, like many boronic acids, can undergo reversible dehydration upon standing to form the corresponding cyclic trimer, a boroxine. While this does not typically inhibit reactivity in cross-coupling reactions (as the boroxine re-hydrates under reaction conditions), it can affect the accuracy of weighing. For precise measurements, it is recommended to use the material promptly after opening or to store it in a desiccator.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application for (2-Cyclopropyl-3-fluorophenyl)boronic acid is the construction of biaryl or aryl-heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This protocol details a general procedure for coupling with a representative heterocyclic halide.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Base Base (e.g., K₂CO₃) Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate + OH⁻ Boronate->PdII Transmetalation PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

Reaction: Synthesis of 2-(2-Cyclopropyl-3-fluorophenyl)-5-methoxypyrimidine

Materials & Reagents:

  • (2-Cyclopropyl-3-fluorophenyl)boronic acid (1.0 equiv)

  • 2-Chloro-5-methoxypyrimidine (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas line with bubbler

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Cyclopropyl-3-fluorophenyl)boronic acid (e.g., 180 mg, 1.0 mmol), 2-chloro-5-methoxypyrimidine (159 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is fully inert. This step is critical to prevent oxidation and deactivation of the Pd(0) species formed in situ.

  • Solvent Addition: Through the second neck of the flask, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 2-(2-Cyclopropyl-3-fluorophenyl)-5-methoxypyrimidine.

Rationale for Experimental Choices
  • Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the reaction mixture. The dppf ligand is well-suited for coupling a variety of substrates, including electron-rich and sterically hindered partners, by promoting the reductive elimination step.[14]

  • Base (K₂CO₃): The base is essential for activating the boronic acid.[15] It reacts with water to form hydroxide, which coordinates to the boron atom to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), facilitating the transmetalation step where the aryl group is transferred from boron to palladium.[16]

  • Solvent System (Dioxane/Water): This biphasic solvent system is effective for dissolving both the organic reagents (boronic acid, aryl halide) and the inorganic base (K₂CO₃), allowing all components to interact efficiently.[17] Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

Visualized Experimental Workflow

The following diagram outlines the key stages of the experimental protocol, providing a clear visual guide from setup to final product.

Workflow A 1. Reagent Assembly (Boronic Acid, Halide, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat Reaction (90°C, 4-12h) C->D E 5. Reaction Work-up (Cool, Dilute, Extract) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Purified Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

(2-Cyclopropyl-3-fluorophenyl)boronic acid is a powerful and strategically designed building block for modern medicinal chemistry. Its constituent parts—a versatile boronic acid handle, a metabolism-blocking and conformationally-constraining cyclopropyl group, and a property-modulating fluorine atom—work in concert to provide a direct route to novel chemical entities with a higher probability of possessing drug-like properties. By leveraging well-established protocols such as the Suzuki-Miyaura cross-coupling, researchers can efficiently incorporate this scaffold into diverse molecular frameworks, accelerating the discovery and optimization of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 4, 2026.
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved March 4, 2026, from [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved March 4, 2026.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved March 4, 2026, from [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved March 4, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved March 4, 2026, from [Link]

  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved March 4, 2026.
  • Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(38), 11496-11504. [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved March 4, 2026, from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved March 4, 2026, from [Link]

  • Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10632–10637. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved March 4, 2026.
  • MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved March 4, 2026, from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved March 4, 2026, from [Link]

  • Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ACS Publications. (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved March 4, 2026, from [Link]

  • Peter, E., & Gede, T. (2023, August 15). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved March 4, 2026, from [Link]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3369-3371.
  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Organic Syntheses Procedure. Retrieved March 4, 2026, from [Link]

  • PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved March 4, 2026, from [Link]

Sources

Application Note: Functionalization of Heterocycles with (2-Cyclopropyl-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-Cyclopropyl-3-fluorophenyl) moiety has emerged as a privileged substructure in modern drug discovery, featuring prominently in next-generation KRAS G12D inhibitors (e.g., MRTX1133 analogs) and LSD1 inhibitors.[1] This structural motif offers a unique combination of conformational restriction (via the ortho-cyclopropyl group) and metabolic blocking (via the meta-fluorine), significantly improving potency and DMPK profiles compared to unsubstituted biaryls.

However, the functionalization of heterocycles with (2-Cyclopropyl-3-fluorophenyl)boronic acid presents specific synthetic challenges. The steric bulk of the ortho-cyclopropyl group hinders the transmetallation step in Suzuki-Miyaura cross-couplings, while the electronic effects of the fluorine atom can influence protodeboronation rates. This guide outlines optimized protocols to overcome these barriers, ensuring high yields and reproducibility.

Chemo-Physical Profile & Synthetic Challenges

The "Ortho-Cyclopropyl" Steric Wall

Unlike standard phenylboronic acids, the 2-cyclopropyl group creates a significant steric clash near the boron center. In the catalytic cycle, this bulk impedes the approach of the oxidative addition complex (L_nPd(Ar)X) to the boronate species, making transmetallation the rate-limiting step .

Electronic Modulation

The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I). While less destabilizing than a 2,6-difluoro substitution, it decreases the electron density on the aromatic ring.

  • Pros: Reduces the rate of oxidative homocoupling of the boronic acid.

  • Cons: slightly increases susceptibility to base-catalyzed protodeboronation compared to non-fluorinated analogs, particularly in prolonged reactions at high temperatures.

Solubility

The lipophilic cyclopropyl group significantly reduces water solubility compared to simple fluorophenylboronic acids. Biphasic solvent systems must be carefully tuned to ensure phase transfer of the boronate species.

Strategic Reaction Planning

Successful coupling requires a catalyst system capable of accommodating the steric bulk while maintaining high activity.

Decision Matrix for Catalyst Selection
VariableStandard Heterocycles (e.g., Bromopyridine)Difficult/Hindered Heterocycles (e.g., Chloropyrimidines)
Catalyst Pd(dppf)Cl₂[1]·DCMXPhos Pd G3 or SPhos Pd G3
Ligand Role Bidentate, robust, general purpose.Bulky monodentate biaryl phosphine to facilitate transmetallation.
Base Na₂CO₃ or K₂CO₃ (2.0 M aq)K₃PO₄ (Solid or 0.5 M aq)
Solvent 1,4-Dioxane / Water (4:[1]1)THF / Water (10:[1]1) or Toluene / Water
Temp 80–100 °C60–80 °C (Milder to prevent deboronation)

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Recommended for coupling with reactive aryl bromides or iodides where steric hindrance on the electrophile is minimal.[1]

Materials:

  • Heteroaryl Halide (1.0 equiv)[1]

  • (2-Cyclopropyl-3-fluorophenyl)boronic acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ complex (5 mol%)[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, used as 2M aqueous solution)[1]

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), boronic acid (1.2 mmol, 216 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Solvent: Evacuate and backfill with Nitrogen (x3).[1] Add degassed 1,4-Dioxane (4 mL).

  • Activation: Add 2M Na₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

  • Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (x2).[1] Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Note: If conversion stalls at <50%, do not add more catalyst. Switch immediately to Protocol B.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Recommended for aryl chlorides, electron-rich heterocycles, or when the "Standard" method yields <40%. This protocol uses Buchwald precatalysts designed to force transmetallation.

Materials:

  • Heteroaryl Halide (1.0 equiv)[1]

  • (2-Cyclopropyl-3-fluorophenyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (2–5 mol%) (CAS: 1445085-55-1)[1]

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)[1]

  • THF / Water (10:1 ratio)[1]

Procedure:

  • Charge: Add heteroaryl halide (1.0 mmol), boronic acid (1.5 mmol, 270 mg), XPhos Pd G3 (0.02–0.05 mmol), and solid K₃PO₄ (3.0 mmol, 636 mg) to a reaction vial.

  • Inertion: Cap and purge with Argon for 5 minutes.

  • Solvation: Add degassed THF (5 mL) and degassed Water (0.5 mL).

  • Reaction: Heat to 60 °C .

    • Why lower temp? The active Pd(0)-XPhos species is highly active. Lower temperature preserves the boronic acid from protodeboronation while driving the coupling.

  • Monitoring: Check LCMS at 2 hours. If complete, proceed to workup.

  • Workup: Standard EtOAc/Brine extraction.

Mechanistic Visualization

The following diagram illustrates the critical "Steric Gate" during the transmetallation step and how bulky ligands like XPhos overcome it.

SuzukiCycle cluster_steric Critical Failure Point Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halide TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Slow Step Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet Ortho-Steric Clash Prod Reductive Elimination (Product Ar-Ar') TransMet->Prod Fast Prod->Pd0 Regeneration Halide Heterocycle-X Halide->OxAdd BoronicAcid (2-Cyclopropyl-3-F)B(OH)2 BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-cyclopropyl group.

Troubleshooting & Optimization Guide

Common Failure Modes
Observation (LCMS)DiagnosisRemediation
Starting Material (Halide) remains, Boronic Acid consumed. Protodeboronation. The boronic acid hydrolyzed faster than it coupled.1. Increase Boronic Acid to 2.0 equiv.2. Switch to anhydrous conditions (Protocol B with dry THF/Toluene).3. Lower temperature to 60 °C.
Starting Material remains, Boronic Acid remains. Catalyst Deactivation / No Turnover. The steric bulk prevented transmetallation.1. Switch from Pd(dppf) to XPhos Pd G3 or SPhos Pd G3 .2. Ensure system is strictly oxygen-free (Argon purge).
Homocoupling of Boronic Acid (Ar'-Ar'). Oxidative Coupling. Presence of O₂ or excessive catalyst loading.1. Degas solvents more thoroughly.2. Reduce catalyst loading to 2 mol%.
Handling the "Sticky" Cyclopropyl Group

The cyclopropyl moiety adds significant lipophilicity. Products often streak on silica.

  • Tip: Add 1% Triethylamine to your column solvent system if the product contains basic nitrogens (e.g., pyridines).[1]

  • Tip: Use C18 Reverse Phase chromatography if normal phase separation is poor.

References

  • KRAS G12D Inhibitor Synthesis (Patent)

    • Wang, X., et al. KRAS G12D Inhibitors and Uses Thereof.[1] WO2023001141A1. 2023.

    • Context: Describes the use of Pd(dppf)Cl₂ for coupling (2-cyclopropyl-3-fluorophenyl)boronic acid to fused bicyclic heterocycles.
    • [1]

  • Buchwald-Hartwig Precatalysts for Hindered Couplings

    • Bruno, N. C., et al. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 2013, 4, 916-920.
    • Context: Establishes XPhos and SPhos Pd G3 as superior catalysts for sterically hindered ortho-substituted biaryl synthesis.
  • Stability of Cyclopropyl Boronic Acids

    • Cox, P. A., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[1][4] Journal of the American Chemical Society, 2016, 138(29), 9145–9157.[1]

    • Context: Provides kinetic data on the stability of cyclopropyl-containing boronates, informing the choice of base and temper
    • [1]

  • General Suzuki-Miyaura Review

    • Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.[1]

    • Context: Foundational text for mechanism and standard conditions.
    • [1]

Sources

Application Note: Late-Stage Functionalization with 2-Cyclopropyl-3-Fluorophenyl Moieties

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists engaged in the optimization of lead compounds. It focuses specifically on the installation of the 2-cyclopropyl-3-fluorophenyl moiety—a privileged structural fragment increasingly utilized in kinase inhibitors (e.g., c-Abl, LRRK2), GPCR ligands, and KRAS inhibitors to modulate metabolic stability and conformational entropy.[1][2]

Part 1: Strategic Rationale & Chemical Logic

The 2-cyclopropyl-3-fluorophenyl group is not merely a hydrophobic handle; it is a precision tool for multiparameter optimization (MPO).[1][2] Its introduction at a late stage allows for the rapid diversification of core scaffolds (e.g., imidazopyridines, pyrazines) while imparting specific physicochemical benefits:[1][2]

  • Metabolic Blocking: The cyclopropyl group at the ortho position acts as a steric shield, protecting the adjacent carbons from oxidative metabolism (CYP450). The fluorine atom at the 3-position (meta to attachment) blocks the metabolically labile site adjacent to the cyclopropyl ring and modulates the pKa of the system.[1]

  • Conformational Locking: The steric bulk of the ortho-cyclopropyl group forces the phenyl ring to twist out of planarity relative to the core scaffold.[1] This "ortho-twist" is critical for binding pockets that require a non-planar ligand conformation (e.g., Type II kinase inhibitors).[1][2]

  • Bioisosterism: This moiety often serves as a metabolically stable bioisostere for o-isopropyl or o-bromo phenyl groups, maintaining lipophilicity while reducing the liability of benzylic oxidation.[1][2]

The Synthetic Challenge

The primary challenge in installing this group is steric hindrance .[1] The cyclopropyl ring adjacent to the coupling site significantly retards the rate of transmetallation in cross-coupling reactions.[1] Furthermore, ortho-substituted boronic acids are prone to protodeboronation , a competitive side reaction that destroys the coupling partner before C-C bond formation occurs.[1][2]

Part 2: Experimental Protocols

Workflow Overview

The following protocols utilize a tiered approach. Method A is the industry-standard robust condition suitable for most heteroaryl chlorides.[1][2] Method B is a specialized "High-Steric" protocol utilizing Buchwald precatalysts for challenging substrates where Method A fails or yields are low (<30%).[1][2]

Decision Matrix (Graphviz)[1][2]

G Start Target: Install 2-cPr-3-F-Ph Group CheckPartner Analyze Core Coupling Partner (Ar-X) Start->CheckPartner IsCl Electrophile is Ar-Cl? CheckPartner->IsCl IsBrOTf Electrophile is Ar-Br / Ar-OTf? CheckPartner->IsBrOTf MethodB METHOD B: High-Steric Pd-RuPhos G4 / K3PO4 / Toluene (Thermal) IsCl->MethodB Cl is unreactive MethodA METHOD A: Standard Pd(dppf) / Cs2CO3 / Dioxane (Microwave preferred) IsBrOTf->MethodA Standard reactivity Analysis Analyze Yield MethodA->Analysis MethodB->Analysis Success Purify & Isolate Analysis->Success >50% Yield Failure Low Yield / Protodeboronation? Analysis->Failure <30% Yield AltReagent Switch Reagent: Use Potassium Trifluoroborate salt (Higher Stability) Failure->AltReagent AltReagent->MethodB

Caption: Decision matrix for selecting the optimal cross-coupling strategy based on electrophile reactivity and steric demand.

Protocol 1: Synthesis of the Boronate Reagent

Note: While (2-cyclopropyl-3-fluorophenyl)boronic acid is commercially available, the pinacol ester is more stable and recommended for LSF.[1][2]

Reaction: 1-bromo-2-cyclopropyl-3-fluorobenzene


 Pinacol Boronate
Reagents:  Bis(pinacolato)diboron (

), KOAc, Pd(dppf)Cl

.[1][2]
  • Charge: To a dry pressure vial, add 1-bromo-2-cyclopropyl-3-fluorobenzene (1.0 equiv),

    
     (1.2 equiv), and KOAc (3.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide).

  • Degas: Sparge with nitrogen for 5 minutes. Seal the vial.

  • Heat: Stir at 90°C for 4–12 hours. Monitor by LCMS (look for boronate mass; note that boronates often ionize poorly or show hydrolysis on LCMS).

  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

    • QC Check: Verify absence of protodeboronated byproduct (1-cyclopropyl-2-fluorobenzene).[1][2]

Protocol 2: Late-Stage Coupling (The "Installation")
Method A: The "Workhorse" Protocol (Microwave)

Best for: Electron-deficient heteroaryl bromides/iodides (e.g., chloropyrimidines, bromo-indazoles).[1][2]

Reagents:

  • Core Scaffold: Ar-X (1.0 equiv)[1][2][3]

  • Boronate: 2-(2-cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl

    
     (5–10 mol%)[1][2]
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Core Scaffold and Boronate in 1,4-Dioxane (approx. 10 mL per gram of substrate) in a microwave vial.

  • Base Addition: Add the aqueous Cs

    
    CO
    
    
    
    solution. The biphasic mixture allows for efficient scavenging of acid without decomposing the sensitive boronate too quickly.
  • Catalyst: Add the Pd catalyst under a nitrogen stream.

  • Reaction: Seal and heat in a microwave reactor at 110°C for 20–30 minutes .

    • Why Microwave? Rapid heating minimizes the time window for protodeboronation, a common failure mode for ortho-cyclopropyl boronates.[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na

    
    SO
    
    
    
    .
Method B: The "High-Steric" Protocol (Buchwald Generation)

Best for: Unreactive aryl chlorides or highly crowded cores where Method A fails.[1][2]

Reagents:

  • Catalyst: Pd-RuPhos Gen 4 or Pd-XPhos Gen 4 (2–5 mol%).[1][2]

    • Rationale: RuPhos and XPhos are bulky, electron-rich dialkylbiaryl phosphine ligands designed specifically to facilitate oxidative addition into hindered chlorides and accelerate reductive elimination in sterically congested systems.[1][2]

  • Base: K

    
    PO
    
    
    
    (finely ground solid, 3.0 equiv).[1][2]
    • Rationale: Using anhydrous conditions (solid base) often prevents hydrolysis of the boronate ester.[1]

  • Solvent: Toluene/Water (10:1 ratio) or pure Toluene (if strictly anhydrous is needed).[1][2]

Step-by-Step:

  • Charge Solids: Add Core Scaffold, Boronate, Pd-RuPhos Gen 4, and K

    
    PO
    
    
    
    to a vial.
  • Solvent & Degas: Add Toluene (and water if using 10:1).[1] Sparge vigorously with Argon for 10 minutes. Oxygen is the enemy of these electron-rich ligands.[1][2]

  • Heat: Heat at 100°C (conventional heating) for 2–16 hours.

  • Monitoring: If conversion stalls, add a second portion of catalyst (1–2 mol%).[1][2]

Part 3: Data Summary & Troubleshooting

Comparative Performance Table
VariableMethod A (Standard)Method B (High-Steric)
Catalyst Pd(dppf)Cl

Pd-RuPhos G4 / XPhos G4
Ligand Class Bidentate Phosphine (Ferrocene)Dialkylbiaryl Phosphine (Buchwald)
Steric Tolerance ModerateHigh
Substrate Scope Ar-Br, Ar-I, activated Ar-ClDeactivated Ar-Cl, Crowded Ar-Br
Major Side Reaction Protodeboronation (Hydrolysis)

-Hydride Elimination (Rare)
Typical Yield 40–70%60–90%
Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boronate) [1][2]

  • Symptom:[4][5][6][7][8] LCMS shows the mass of the de-boronated fragment (1-cyclopropyl-2-fluorobenzene) and unreacted Aryl Halide.[1][2]

  • Root Cause:[4][5][6][7][8][9][10] The C-B bond is destabilized by the ortho-cyclopropyl group and high pH.[1][2]

  • Solution:

    • Switch to Method B (anhydrous conditions).

    • Use the Potassium Trifluoroborate (

      
      )  salt instead of the boronate ester.[1] 
      
      
      
      salts release the active boronic acid slowly, keeping the standing concentration low and reducing decomposition.[2]

Issue 2: Homocoupling of Aryl Halide

  • Symptom:[4][5][6][7][8][10] Dimerization of the starting material (Ar-Ar).[1][2]

  • Root Cause:[4][5][6][7][8][10] Oxidation of the catalyst or insufficient transmetallation rate.

  • Solution: Degas solvents more thoroughly (freeze-pump-thaw).[1][2] Increase the equivalents of the boronate to 2.0.

Issue 3: No Reaction (Recovery of SM)

  • Symptom:[4][5][6][7][8] Both partners remain unchanged.

  • Root Cause:[5][6][7][8][9][10] Oxidative addition is blocked by sterics.

  • Solution: Switch to Pd-XPhos Gen 4 or Pd-SPhos Gen 4 .[1][2] These ligands have the largest "pocket" to accommodate the ortho-cyclopropyl group during the catalytic cycle.[1][2]

References

  • Suzuki Coupling of Cyclopropylboronic Acid: Wallace, D. J., & Chen, C. (2002).[1][2] Tetrahedron Letters, 43(39), 6987-6990.[1][2] (Demonstrates the fundamental difficulty of cyclopropyl coupling).

  • Sterically Hindered Couplings (AntPhos/SPhos): Tang, W., et al. (2014).[1][2] Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. RSC Advances. Link

  • Patent Application (Kinase Inhibitors): US Patent 11,098,044 B2.[1] "Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders." (Contains specific examples of 2-cyclopropyl-3-fluorophenyl coupling using Pd(dppf)). Link

  • Buchwald Precatalysts: Bruno, N. C., et al. (2013).[1][2] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

Sources

Troubleshooting & Optimization

Purification techniques for (2-Cyclopropyl-3-fluorophenyl)boronic acid from boroxine contaminants

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for (2-Cyclopropyl-3-fluorophenyl)boronic acid. As a crucial building block in modern synthetic chemistry, particularly in drug discovery, achieving and maintaining its purity is paramount for reproducible and high-yielding downstream applications. A primary and persistent challenge in working with this and other arylboronic acids is contamination with its corresponding trimeric anhydride, the boroxine.

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face. We will move from foundational concepts to advanced troubleshooting, empowering you to diagnose issues and select the most effective purification strategy for your specific circumstances.

Frequently Asked Questions (FAQs): Understanding the Boroxine Problem

Q1: What is a boroxine, and why does it form so readily with my (2-Cyclopropyl-3-fluorophenyl)boronic acid?

A: A boroxine is a six-membered, non-aromatic ring composed of alternating boron and oxygen atoms. It is the cyclic trimeric anhydride of a boronic acid, formed by the intermolecular dehydration of three boronic acid molecules.[1][2] This is a reversible equilibrium process, as illustrated below.

The formation of boroxine is driven by the removal of water.[1] Therefore, conditions that favor dehydration, such as heating, storage in a non-anhydrous environment, or concentration from certain aprotic solvents, can shift the equilibrium toward the boroxine. The electron-withdrawing nature of the fluorine atom on the phenyl ring increases the Lewis acidity of the boron center, which can influence the kinetics and thermodynamics of this equilibrium.[3][4]

Q2: How can I detect and quantify boroxine contamination in my sample?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: In aprotic solvents like CDCl₃, the presence of boroxine will often lead to a complex spectrum, showing two distinct sets of aromatic and cyclopropyl signals—one for the boronic acid and one for the boroxine. The ratio of these species can be estimated by integration.

  • ¹¹B NMR: This is a highly diagnostic technique. The sp²-hybridized boron atom in the boronic acid monomer typically resonates around 28-30 ppm. The boron atoms within the boroxine ring are in a slightly different electronic environment and usually appear further downfield, around 33 ppm.[2][5]

  • ¹⁹F NMR: As a very sensitive nucleus, ¹⁹F NMR can also show distinct signals for the fluorine atom in the monomer versus the boroxine, providing another method for detection and quantification.[3]

A simple trick to clarify a complex ¹H NMR spectrum is to acquire it in a deuterated protic solvent like methanol-d₄. The solvent will rapidly hydrolyze the boroxine back to the boronic acid monomer, causing the two sets of signals to coalesce into one, confirming that the "impurity" was indeed the boroxine.[6]

Q3: Why is it critical to remove boroxine before my cross-coupling reaction?

A: While boroxines can be active in some cross-coupling reactions, their presence introduces significant uncertainty and irreproducibility for several reasons:

  • Stoichiometric Inaccuracy: Boroxines have a different molecular weight than the corresponding boronic acid. Using a sample contaminated with boroxine leads to incorrect stoichiometry, which can drastically reduce the yield and efficiency of reactions like Suzuki-Miyaura couplings.

  • Altered Reactivity: The kinetics of transmetalation for a boroxine can differ from that of the boronic acid monomer. This can lead to unpredictable reaction rates and the formation of undesired side products.

  • Solubility Differences: Boroxines are generally more nonpolar and less soluble in the aqueous base solutions often used in cross-coupling reactions, which can hinder their participation in the catalytic cycle.

For robust and reproducible chemistry, starting with the pure boronic acid monomer is essential.

Visualizing the Equilibrium

The core challenge is managing the equilibrium between the desired boronic acid monomer and its boroxine anhydride. Purification strategies are designed to exploit the different chemical properties of these two species to shift the equilibrium fully to the left.

Boronic_Acid_Equilibrium cluster_0 Purification Drives Equilibrium BoronicAcid 3 x (2-Cyclopropyl-3-fluorophenyl)boronic Acid (Monomer, Desired Product) Boroxine (2-Cyclopropyl-3-fluorophenyl)boroxine (Trimer, Contaminant) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis)

Sources

Optimizing base and solvent systems for fluorinated arylboronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with one of the most notoriously challenging substrate classes in Suzuki-Miyaura chemistry: fluorinated arylboronic acids (e.g., pentafluorophenylboronic acid, 2,6-difluorophenylboronic acid).

Unlike standard boronic acids, polyfluorinated variants require a fundamental redesign of base and solvent systems to prevent catastrophic reagent degradation.

Core Mechanistic Insight: The Protodeboronation Problem

Before troubleshooting an unsuccessful coupling, it is critical to understand the causality of the failure. Fluorinated arylboronic acids are highly susceptible to base-catalyzed protodeboronation.

The strong inductive electron-withdrawing effect of fluorine atoms significantly increases the Lewis acidity of the boron center. This facilitates rapid coordination with basic anions (such as OH⁻ or RO⁻) to form a reactive boronate complex. Once this complex forms, ortho-fluorine substituents stabilize the transition state for C–B bond cleavage, rapidly liberating the defluorinated arene (e.g., pentafluorobenzene) and boric acid [[1]]().

To achieve high yields, your optimized reaction conditions must ensure that the rate of transmetalation outcompetes this parasitic degradation pathway 2.

G Start Fluorinated Arylboronic Acid ArF-B(OH)2 Intermediate Boronate Anion [ArF-B(OH)3]- Start->Intermediate Base Addition Base Base (OH-, RO-) Base->Intermediate Transmetalation Transmetalation (Pd/Ni) Fast Kinetics Required Intermediate->Transmetalation Desired Pathway Protodeboronation Protodeboronation (H2O) C-B Bond Cleavage Intermediate->Protodeboronation Parasitic Pathway Product Cross-Coupled Product ArF-Ar Transmetalation->Product Degradation Degraded Arene ArF-H Protodeboronation->Degradation

Kinetic competition: transmetalation vs. protodeboronation in fluorinated boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my pentafluorophenylboronic acid yield no product, only pentafluorobenzene? A1: This is the classic symptom of protodeboronation. Standard Suzuki-Miyaura conditions (e.g., Na₂CO₃ in aqueous mixtures) drive the equilibrium entirely toward the boronate anion. In the presence of water, the C–B bond hydrolyzes faster than the palladium catalyst can undergo transmetalation. You must eliminate protic sources and modulate the base strength.

Q2: Which base and solvent systems are recommended for polyfluorinated substrates? A2: To suppress degradation, shift to weak, anhydrous bases and non-protic solvents. A highly validated system utilizes CsF combined with Ag₂O in anhydrous DMF or THF 3. The fluoride ion activates the boronic acid without providing a proton source, while Ag₂O acts as a halide scavenger that significantly accelerates the transmetalation step.

Q3: Are there completely base-free alternatives? A3: Yes. State-of-the-art methodologies employ "on-cycle" precatalysts, such as Pd(PAd₃)(p-FC₆H₄)Br, which bypass the need for exogenous base entirely 4. By generating a highly active, cationic palladium intermediate, transmetalation occurs at room temperature, completely outcompeting any background protodeboronation 2.

Quantitative Optimization Data

Table 1: Base and Solvent Optimization Matrix for Pentafluorophenylboronic Acid

Base SystemSolventAdditiveYield (%)ProtodeboronationMechanistic Rationale
Na₂CO₃ (aq) Toluene/H₂ONone< 5%Severe (>90%)Hydroxide/water drives rapid C–B bond cleavage.
K₃PO₄ DMFNone~ 30%ModerateWeaker base slows degradation, but protic impurities still cause issues.
CsF THFAg₂O> 90%Minimal (<5%)CsF activates boron without protons; Ag₂O accelerates transmetalation 3.
None THFNone> 95%NoneCationic Pd precatalyst enables transmetalation without boronate formation.

Standard Operating Procedures (Protocols)

The following protocols are engineered as self-validating systems to ensure experimental integrity and prevent wasted downstream purification efforts.

Protocol 1: Ag₂O-Mediated Anhydrous Coupling (Korenaga Method)

This protocol utilizes a silver-mediated pathway to accelerate transmetalation while maintaining strictly anhydrous conditions to starve the protodeboronation pathway.

Step 1: Rigorous Reagent Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Inside a glovebox, weigh out Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (6 mol%), CsF (2.0 equiv), and Ag₂O (1.0 equiv).

  • Add the aryl bromide (1.0 equiv) and pentafluorophenylboronic acid (1.5 equiv).

Step 2: Reaction Execution

  • Inject rigorously anhydrous, degassed DMF (0.2 M) via a gas-tight syringe.

  • Seal the vessel and heat to 100 °C for 12 hours under a positive pressure of Argon.

Step 3: Self-Validation & Analysis Validation Check: Before full aqueous workup, withdraw a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan.

  • If protodeboronation has occurred, you will observe a distinct multiplet shift characteristic of pentafluorobenzene.

  • If successful, the product peaks will dominate, validating that transmetalation outpaced degradation. Proceed to standard EtOAc extraction and silica gel chromatography.

Protocol 2: Base-Free Polyfluoroarylation (Carrow Method)

For extremely sensitive substrates, removing the base entirely is the most logical mechanistic choice.

Step 1: Catalyst Activation

  • In an inert atmosphere, combine the aryl halide (1.0 equiv) and the fluorinated arylboronic acid (1.5 equiv) in anhydrous THF.

  • Add the "on-cycle" precatalyst Pd(PAd₃)(p-FC₆H₄)Br (1-5 mol%).

Step 2: Base-Free Coupling

  • Stir the reaction mixture at room temperature (20–25 °C). The absence of base prevents the formation of the labile boronate anion, while the highly active cationic palladium species rapidly inserts and transmetalates.

Step 3: Self-Validation & Analysis Validation Check: Monitor the reaction via ¹¹B NMR. A clean conversion will show the disappearance of the boronic acid signal (~28 ppm) without the appearance of the boronate intermediate (~18 ppm). This confirms the base-free mechanism is operating correctly.

Workflow Step1 1. Dry Reagents Vacuum/Argon backfill (x3) Step2 2. Add Catalyst & Base e.g., Pd2(dba)3, CsF, Ag2O Step1->Step2 Step3 3. Solvent Addition Anhydrous DMF/THF via syringe Step2->Step3 Step4 4. Reaction Heating 100°C under positive Argon Step3->Step4 Step5 5. Quench & Extract Cool to RT, EtOAc extraction Step4->Step5

Step-by-step anhydrous Schlenk workflow for fluorinated arylboronic acid cross-coupling.

References

  • [[1.1]] Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - JACS Au (ACS Publications).4

  • [[1.4]] Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid - Organic Letters (via ResearchGate). 3

  • [[1]] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - JACS (via University of Edinburgh). 1

  • [[1.14]] Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides - Nature Chemistry (via ResearchGate). 2

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for (2-Cyclopropyl-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (2-Cyclopropyl-3-fluorophenyl)boronic acid .

Arylboronic acids are notoriously susceptible to spontaneous dehydration, forming cyclic trimers known as boroxines . This phase change alters the molecular weight, solubility, and active stoichiometry of your reagent, which can devastatingly impact the yield of downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This guide provides field-proven methodologies to prevent dehydration, troubleshoot degraded batches, and ensure absolute reproducibility in your workflows.

The Mechanistic Reality of Boronic Acid Dehydration

The conversion of (2-Cyclopropyl-3-fluorophenyl)boronic acid to its boroxine derivative is an entropically driven, reversible condensation reaction. Three equivalents of the free boronic acid condense to form one equivalent of the boroxine ring, releasing three molecules of water.

Expert Insight: Many chemists mistakenly store boronic acids in heavily desiccated environments (e.g., vacuum desiccators with active silica or Drierite). According to Le Chatelier's principle, continuously stripping trace water from the local environment actively drives the equilibrium toward the dehydrated boroxine trimer [1]. Furthermore, because the dehydration process is thermodynamically endothermic, elevated temperatures accelerate boroxine formation [2].

Equilibrium BA (2-Cyclopropyl-3-fluorophenyl) boronic acid (Active Monomer) BX Boroxine Trimer + 3 H2O (Dehydrated Form) BA->BX Dehydration (Heat, Vacuum, Desiccants) BX->BA Hydrolysis (Trace H2O, Low Temp)

Thermodynamic equilibrium between the free boronic acid and its boroxine trimer.

Structural Nuance of Your Specific Compound

For (2-Cyclopropyl-3-fluorophenyl)boronic acid, the electron-withdrawing nature of the fluorine atom at the 3-position thermodynamically favors the hydrolytic equilibrium toward the free acid [1]. However, the steric bulk of the 2-cyclopropyl group can kinetically slow down the interconversion. If your batch dehydrates, reversing it will require adequate time for the water to penetrate the sterically hindered boron center.

Quantitative Impact of Dehydration

Failing to account for boroxine formation leads to severe stoichiometric imbalances. If you weigh out 100 mg of what you assume is the free acid, but it has fully converted to the boroxine, you are introducing significantly fewer active coupling equivalents into your reactor.

Table 1: Physical and Stoichiometric Property Comparison

Property(2-Cyclopropyl-3-fluorophenyl)boronic acid (Monomer)Boroxine Trimer (Dehydrated)
Molecular Formula C9H10BFO2C27H24B3F3O3
Molecular Weight ~179.98 g/mol ~485.91 g/mol
Active Equivalents 1.0 eq per molecule3.0 eq per molecule (0.33 eq by mass ratio)
Physical Appearance Free-flowing, crystalline white powderOften clumps, glassy, or sticky solid
Solubility High in aqueous bases, alcohols, THFPoor in aqueous media until hydrolyzed

Standard Operating Procedure (SOP): Optimal Storage

To prevent dehydration and maintain the integrity of the free acid, implement the following self-validating storage protocol.

Step-by-Step Storage Methodology:

  • Container Selection: Transfer the compound into an amber glass vial with a PTFE-lined screw cap. The PTFE lining prevents moisture ingress while avoiding chemical leaching.

  • Atmospheric Control: Purge the headspace with dry Argon or Nitrogen to prevent oxidative degradation (protodeboronation) [4].

  • Moisture Management (Critical): Do NOT place the vial in a desiccator. Store the sealed vial in a standard secondary container [3].

  • Temperature Control: Store strictly at 2–8 °C (standard refrigeration). The low temperature kinetically freezes the dehydration pathway and thermodynamically favors the monomer [2].

  • Validation: Before use, allow the sealed vial to warm to room temperature for 30 minutes to prevent ambient condensation from forming on the cold powder.

Troubleshooting Guide & Recovery Protocol

Q: My reaction yields have suddenly dropped, and the boronic acid looks clumpy. Has it degraded?

A: It is highly likely that your (2-Cyclopropyl-3-fluorophenyl)boronic acid has dehydrated into its boroxine form. This reduces the solubility in your reaction mixture and throws off your molar equivalents.

Q: How can I analytically prove that boroxine has formed?

A: Run a


H NMR in a strictly anhydrous solvent (e.g., dry 

). The chemical shifts of the aromatic protons (particularly the proton between the fluoro and boronic acid groups) will shift slightly downfield due to the altered electron density of the trimeric boroxine ring. Additionally, mass spectrometry (GC-MS or LC-MS) will show a dominant mass peak corresponding to the trimer (~485.9 g/mol ) rather than the monomer.
Q: Can I reverse the dehydration and recover the free acid?

A: Yes. Because the reaction is an equilibrium, you can force the boroxine back into the free boronic acid by re-introducing trace water. Follow the recovery workflow below.

Recovery s1 1. Analytical Check (Confirm Boroxine via NMR) s2 2. Solvent Addition (Dissolve in THF + 1-2% v/v H2O) s1->s2 s3 3. Equilibration (Stir at 25°C for 60 mins) s2->s3 s4 4. Mild Concentration (Rotovap at <30°C, Avoid High Vac) s3->s4 s5 5. Optimal Storage (Seal at 2-8°C, No Desiccant) s4->s5

Step-by-step workflow for reversing boroxine formation and recovering the free acid.

Recovery Protocol (Self-Validating):

  • Dissolution: Suspend the degraded material in Tetrahydrofuran (THF).

  • Hydrolysis: Add 1–2% (v/v) of HPLC-grade water to the solution. The electron-withdrawing fluorine will assist in pulling the equilibrium toward the monomer, but the cyclopropyl group requires you to stir the mixture at room temperature for at least 60 minutes to ensure complete hydrolysis.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator). Crucial Causality: Do not apply high vacuum (e.g., Schlenk line) or heat the bath above 30 °C. Excessive heat and vacuum will immediately strip the water you just added, reforming the boroxine.

  • Validation: Weigh the recovered solid. The mass should increase proportionally to the re-addition of the water molecules. Run a comparative

    
    H NMR to confirm the disappearance of the boroxine shifts.
    

Frequently Asked Questions (FAQs)

Q: Should I just calculate my equivalents based on the boroxine mass to save time? A: While mathematically possible (using 0.33 equivalents of the trimer), it is not recommended for (2-Cyclopropyl-3-fluorophenyl)boronic acid. The boroxine form has drastically lower solubility in standard cross-coupling solvent systems (like Toluene/Water or Dioxane). This poor solubility limits the concentration of active boron species in the catalytic cycle, leading to sluggish reaction rates and increased protodeboronation side-reactions.

Q: Can I store this compound as a pinacol ester (BPin) instead? A: Yes. If long-term storage is required and you do not strictly need the free acid for your specific coupling conditions, converting the compound to its pinacol ester (2-Cyclopropyl-3-fluorophenylboronic acid pinacol ester) prevents boroxine formation entirely. The bulky pinacol ligand occupies the coordination sites, rendering the molecule highly stable to ambient humidity and temperature.

Q: Does light exposure affect the dehydration process? A: Light does not directly drive the dehydration to boroxine (which is a thermal/entropic process). However, UV light can promote radical-mediated degradation of the carbon-boron bond (protodeboronation) over time [4]. Amber vials are highly recommended.

References

  • The Boroxine–Boronic Acid Equilibrium University of Edinburgh Research Explorer / Journal of the American Chemical Society URL
  • PubMed Central (PMC)
  • Synthesis and Application of Boronic Acid Derivatives VTechWorks - Virginia Tech URL
  • Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds BenchChem URL

Catalyst screening for difficult couplings with (2-Cyclopropyl-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with (2-Cyclopropyl-3-fluorophenyl)boronic acid .

This substrate presents a "perfect storm" of coupling difficulties. The ortho-cyclopropyl group creates severe steric hindrance that retards the transmetalation step. Simultaneously, the electron-withdrawing fluorine atom at the 3-position increases the electrophilicity of the boron atom, making it highly susceptible to base-catalyzed protodeboronation[1],[2]. To successfully couple this substrate, we must engineer a catalytic system where the rate of transmetalation outpaces the rate of hydrolytic degradation.

Part 1: Mechanistic Diagnostics

Before troubleshooting, it is critical to understand the competing pathways in your reaction vessel. The failure of this specific coupling is rarely due to sluggish oxidative addition; it is almost always a failure at the transmetalation step, leading to the destruction of your boronic acid.

G BA (2-Cyclopropyl-3-fluorophenyl) boronic acid Boronate Boronate Complex (Base Coordinated) BA->Boronate Base (OH-, CO3 2-) Pd L-Pd(Ar)(X) (Slow Transmetalation) Boronate->Pd Transmetalation (Sterically Hindered) Proto Protodeboronation (Ar-H Byproduct) Boronate->Proto H2O / Heat (Fast) Product Cross-Coupled Product Pd->Product Reductive Elimination

Fig 1. Competing kinetic pathways: Suzuki-Miyaura transmetalation vs. rapid protodeboronation.

Part 2: Troubleshooting FAQs

Q: My LC-MS shows complete consumption of the boronic acid, but only trace cross-coupled product. The major peak corresponds to 1-cyclopropyl-2-fluorobenzene. What is happening? A: This is the hallmark of protodeboronation. Because transmetalation is sterically blocked by the ortho-cyclopropyl group, the base-coordinated boronate intermediate has a longer lifetime in solution. The inductive pull of the fluorine atom makes the C-B bond highly vulnerable to hydrolytic cleavage[2]. Causality & Solution: You must shift the kinetic balance. Switch to an anhydrous solvent system (e.g., pure dioxane or toluene) and use a fluoride salt (KF or CsF) instead of aqueous hydroxides or carbonates. Fluoride activates the boron via the boronate pathway without introducing the water necessary for rapid protodeboronation.

Q: Which ligand architecture is required to overcome the ortho-cyclopropyl steric bulk? A: Standard phosphines (like PPh3 or dppf) cannot provide the necessary steric pressure to force reductive elimination, nor can they stabilize the highly reactive monoligated Pd(0) intermediate required for this coupling. You must use dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs)[3],[4]. Causality & Solution: Ligands like XPhos , SPhos , or PEPPSI-IPr possess a bulky framework that prevents the formation of unreactive bis-ligated Pd(II) off-cycle species. Furthermore, the secondary interaction between the palladium center and the lower aromatic ring of the Buchwald ligand actively accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward before the boronic acid can degrade[3].

Q: Does the choice of palladium source matter if I am using the correct ligand? A: Absolutely. Generating the active L-Pd(0) species from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ is a slow equilibrium process. During this induction period, your sensitive boronic acid is exposed to the base and rapidly degrades. Causality & Solution: Use Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts. These undergo rapid, irreversible activation under mildly basic conditions to yield a 1:1 ratio of L:Pd(0) immediately, ensuring the catalyst is ready to intercept the boronic acid the moment the reaction reaches temperature[5].

Part 3: Quantitative Data & Screening Matrix

To minimize trial and error, rely on the following quantitative matrix. It summarizes the expected outcomes of various catalyst and base combinations based on the specific electronic and steric demands of (2-Cyclopropyl-3-fluorophenyl)boronic acid.

Table 1: Catalyst & Base Screening Matrix for Hindered Fluoroaryl Boronic Acids

Precatalyst / LigandBase (Equiv)Solvent SystemTempProtodeboronation RateExpected YieldMechanistic Rationale
Pd(PPh₃)₄Na₂CO₃ (3.0)Dioxane/H₂O (4:1)80°CVery High< 5%Slow activation; strong aqueous base rapidly hydrolyzes the C-B bond.
XPhos Pd G3K₃PO₄ (2.0)THF/H₂O (10:1)40°CModerate40-60%Fast Pd(0) generation; bulky ligand forces transmetalation; lower temp slows degradation.
SPhos Pd G3KF (3.0)Dioxane (Anhydrous)80°CLow70-85%Anhydrous conditions prevent hydrolysis; F⁻ activates boron via boronate pathway.
PEPPSI-IPrK₂CO₃ (2.0)Toluene (Anhydrous)100°CVery Low> 85%Highly active NHC ligand overcomes extreme steric bulk; anhydrous non-polar solvent.

Part 4: Validated Experimental Protocol

To definitively solve this coupling, you must run a self-validating screen. This protocol is designed to not only find the right conditions but to diagnostically prove why a condition failed by tracking mass balance.

G Step1 1. Precatalyst Selection (Pd G3/G4 or PEPPSI) Step2 2. Ligand Matrix (XPhos, SPhos, RuPhos) Step1->Step2 Step3 3. Base/Solvent Optimization (K3PO4/Dioxane vs. KF/THF) Step2->Step3 Step4 4. LC-MS Analysis (Product vs. Ar-H ratio) Step3->Step4

Fig 2. Systematic catalyst screening workflow for sterically hindered boronic acids.

Self-Validating High-Throughput Screening Protocol

Objective: Identify the optimal catalyst/base combination while quantifying competing degradation pathways.

Step 1: Preparation of the Master Mix (Glovebox Required) Causality: Excluding atmospheric moisture is critical to establish a baseline. Any protodeboronation observed must come from the added reagents, not environmental contamination.

  • In a nitrogen-filled glovebox, prepare a master mix containing your aryl halide (0.1 mmol/well) and an internal standard (1,3,5-trimethoxybenzene, 0.05 mmol/well) in anhydrous dioxane.

  • The internal standard allows for absolute quantification of the mass balance during LC-MS analysis.

Step 2: Catalyst and Base Dispensing Causality: Testing multiple microenvironments simultaneously identifies the specific kinetic "sweet spot" where transmetalation outpaces hydrolysis.

  • Array 2 mol% of precatalysts (e.g., XPhos Pd G3, SPhos Pd G3, PEPPSI-IPr) across the rows of a 24-well block.

  • Array finely milled, anhydrous bases (KF, K₃PO₄, K₂CO₃) across the columns (2.0 equivalents per well).

Step 3: Boronic Acid Addition & Reaction Initiation Causality: A stoichiometric excess compensates for unavoidable baseline protodeboronation, ensuring the aryl halide remains the limiting reagent.

  • Add (2-Cyclopropyl-3-fluorophenyl)boronic acid (0.15 mmol, 1.5 equiv) to each well.

  • Seal the block tightly, remove it from the glovebox, and heat to 80°C for 4 hours under vigorous stirring (800 rpm).

Step 4: Diagnostic LC-MS Analysis (The Self-Validation Step) Causality: You must diagnose the failure mode to iterate successfully. Do not just look for the product mass.

  • Quench each well with 1N HCl, extract with EtOAc, and analyze via UPLC-MS.

  • Integrate the peaks for three specific masses relative to your internal standard:

    • Mass 1: Cross-coupled product (Success).

    • Mass 2: Unreacted aryl halide.

    • Mass 3: 1-cyclopropyl-2-fluorobenzene (Protodeboronation marker).

  • Diagnostic Logic: If unreacted aryl halide is high and the protodeboronation marker is high, transmetalation failed. If unreacted aryl halide is low but the product is low, oxidative addition occurred but the intermediate decomposed (e.g., via beta-hydride elimination or homocoupling).

Part 5: References

1.[1] Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). URL: 2.[3] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls - ACS Publications. URL: 3.[5] Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. URL: 4.[4] The use of the sterically demanding IPr* and related ligands in catalysis - RSC Publishing. URL: 5.[2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - University of Edinburgh. URL:

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of (2-Cyclopropyl-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Arylboronic acids, key building blocks in synthetic chemistry, demand rigorous analytical scrutiny. This guide provides an in-depth technical comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of (2-Cyclopropyl-3-fluorophenyl)boronic acid, a compound of interest in medicinal chemistry due to the unique combination of a strained cyclopropyl ring and an electron-withdrawing fluorine atom. We will explore the expected spectral features, compare NMR with alternative analytical techniques, and provide detailed experimental protocols.

The Structural Significance of (2-Cyclopropyl-3-fluorophenyl)boronic acid

The unique arrangement of substituents on the phenyl ring of (2-Cyclopropyl-3-fluorophenyl)boronic acid presents an interesting case for NMR analysis. The cyclopropyl group, with its distinct electronic and steric properties, and the adjacent fluorine atom, a sensitive NMR probe, provide a rich tapestry of structural information. Understanding the interplay of these groups is crucial for confirming the identity and purity of this compound.

Diagram of (2-Cyclopropyl-3-fluorophenyl)boronic acid

Caption: Molecular structure of (2-Cyclopropyl-3-fluorophenyl)boronic acid.

¹H NMR Spectral Analysis: A Detailed Prediction

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
B(OH)₂8.0 - 8.5Broad singletExchange with solvent, formation of boroxines.
Ar-H (H6)7.4 - 7.6Doublet of doubletsOrtho to B(OH)₂, meta to F and cyclopropyl.
Ar-H (H4)7.1 - 7.3TripletOrtho to F, meta to B(OH)₂ and cyclopropyl.
Ar-H (H5)7.0 - 7.2Doublet of doubletsOrtho to cyclopropyl, meta to F and B(OH)₂.
Cyclopropyl-CH1.9 - 2.2MultipletMethine proton, deshielded by proximity to the aromatic ring.
Cyclopropyl-CH₂0.7 - 1.2MultipletsDiastereotopic methylene protons, shielded by ring anisotropy.

Causality Behind Predicted Shifts:

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The boronic acid group is electron-withdrawing, while the cyclopropyl group is weakly electron-donating. The fluorine atom exerts a strong inductive electron-withdrawing effect and a weaker mesomeric electron-donating effect. The interplay of these effects, along with through-space interactions, will determine the precise chemical shifts.

  • Cyclopropyl Protons: A hallmark of the cyclopropyl group in ¹H NMR is the significant upfield shift of its proton signals due to the magnetic anisotropy of the three-membered ring.[1] The circulation of electrons within the C-C bonds generates a shielding cone above and below the plane of the ring, causing protons in this region to resonate at a lower frequency.[1][2] The methine proton, being closer to the deshielding region of the aromatic ring, will appear at a lower field compared to the methylene protons.[1]

  • Boronic Acid Protons: The protons of the boronic acid group are acidic and readily exchange with residual water or deuterated solvents, leading to a broad signal.[3] Furthermore, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can lead to multiple or broad signals in the aromatic region if not properly managed during sample preparation.[3]

¹⁹F NMR Spectral Analysis: A Sensitive Probe

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[4]

Table 2: Predicted ¹⁹F NMR Chemical Shift and Multiplicity

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
Ar-F-110 to -130MultipletCoupling to ortho and meta protons, and potentially to the boron nucleus.

Causality Behind Predicted Shift and Multiplicity:

  • Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The position of the fluorine atom on the phenyl ring, ortho to the boronic acid and meta to the cyclopropyl group, will dictate its resonance frequency.

  • Coupling: The ¹⁹F nucleus will couple with neighboring protons, leading to a complex multiplet. Specifically, it will exhibit ortho coupling (³JFH) to H4 and meta coupling (⁴JFH) to H2. Long-range coupling to the cyclopropyl protons may also be observed.

  • Boron-Fluorine Coupling: Coupling between ¹⁹F and the boron nuclei (¹⁰B and ¹¹B) is often not well-resolved in the ¹⁹F NMR spectrum of arylboronic acids. This is due to the quadrupolar nature of the boron nuclei, which leads to efficient relaxation and broadening of the coupled signals.[5] However, in some cases, a broad signal or the observation of isotope effects may be possible.[6][7]

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail regarding the molecular structure, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for (2-Cyclopropyl-3-fluorophenyl)boronic acid

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹⁹F NMR Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides quantitative data.Can be complicated by oligomerization; B-F coupling may not be resolved.[3][5]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, useful for confirming molecular formula.Does not provide detailed structural connectivity.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and sensitivity, widely available.Requires a suitable chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives.Excellent separation and identification capabilities.Boronic acids are non-volatile and require derivatization.[2]
Infrared (IR) Spectroscopy Presence of functional groups (O-H, B-O, C-F).Fast and simple, provides a molecular fingerprint.Provides limited information on the overall molecular structure.

Experimental Protocols

1. NMR Sample Preparation

To obtain high-quality NMR spectra of boronic acids and minimize the formation of boroxines, the choice of solvent is critical.

  • Recommended Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are excellent choices as they effectively break up the boroxine trimers.[3]

  • Procedure:

    • Weigh 5-10 mg of (2-Cyclopropyl-3-fluorophenyl)boronic acid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CD₃OD or D₂O.

    • Cap the tube and gently agitate until the sample is fully dissolved.

    • If using D₂O, a small amount of a suitable internal standard may be added. For CD₃OD, the residual solvent peak can be used as a reference.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Parameters:

    • Number of scans: 16-64 (depending on concentration)

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

  • ¹⁹F NMR Parameters:

    • Number of scans: 64-256

    • Relaxation delay: 1-2 seconds

    • Spectral width: Sufficient to cover the expected range for aryl fluorides (e.g., -100 to -150 ppm)

    • Proton decoupling should be employed to simplify the spectrum and improve the signal-to-noise ratio.

Visualizing NMR Interactions

The following diagram illustrates the key through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions that are expected to be observed in the NMR analysis of (2-Cyclopropyl-3-fluorophenyl)boronic acid.

Caption: Key predicted NMR interactions for (2-Cyclopropyl-3-fluorophenyl)boronic acid.

Conclusion

The ¹H and ¹⁹F NMR characterization of (2-Cyclopropyl-3-fluorophenyl)boronic acid provides a wealth of structural information that is indispensable for its unambiguous identification and quality control. The predicted spectra reveal characteristic features arising from the unique interplay of the cyclopropyl, fluoro, and boronic acid substituents. While NMR stands as the primary tool for structural elucidation, a multi-technique approach, incorporating mass spectrometry and chromatography, ensures a comprehensive analytical profile. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers to confidently advance their drug discovery and development programs.

References

  • Doc Brown's Chemistry. H-1 NMR spectrum of cyclopropane. Available at: [Link]

  • Kwan, E. E. Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • Piątkowski, J. et al. Why we are unable to see B-F splittings in 11B or 19F NMR? ResearchGate. Available at: [Link]

  • Facey, G. Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

  • Pandiiyan, T. et al. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • Sporzyński, A. et al. Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry. 2014;52(5):202-13.
  • Adamczyk-Woźniak, A. et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022;27(10):3236.

Sources

A Comparative Guide to the Reactivity of (2-Cyclopropyl-3-fluorophenyl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation, with boronic acids and their corresponding pinacol esters being the most common nucleophilic partners. This guide provides an in-depth technical comparison of the reactivity of (2-Cyclopropyl-3-fluorophenyl)boronic acid and its pinacol ester, offering insights into their respective advantages and disadvantages, supported by established chemical principles.

The (2-Cyclopropyl-3-fluorophenyl) moiety is a valuable building block in medicinal chemistry, and understanding the nuances of its incorporation via Suzuki-Miyaura coupling is paramount for efficient and reproducible synthesis. The electronic and steric properties of the cyclopropyl and fluoro substituents significantly influence the stability and reactivity of the boronic acid and its ester derivative.

At a Glance: Key Differences and Considerations

Feature(2-Cyclopropyl-3-fluorophenyl)boronic Acid(2-Cyclopropyl-3-fluorophenyl)boronic Acid Pinacol Ester
Reactivity Generally higher intrinsic reactivity in transmetalation.[1]Generally lower intrinsic reactivity; may require hydrolysis to the boronic acid for efficient transmetalation, although direct transmetalation is possible.[1][2]
Stability Prone to protodeboronation, especially given the electron-withdrawing fluorine and the cyclopropyl group.[2][3] Susceptible to oxidation and formation of boroxine anhydrides.[4]Significantly more stable and less prone to protodeboronation, offering a longer shelf-life and greater stability under basic reaction conditions.[2][5]
Handling & Purification Can be challenging to purify by standard silica gel chromatography due to high polarity and potential for decomposition.[4]Generally easier to handle and purify by chromatography, although some hydrolysis on silica gel can occur.[4]
Reaction Conditions Often requires carefully optimized conditions to minimize decomposition.More robust and tolerant of a wider range of reaction conditions. Anhydrous conditions can be employed to favor direct transmetalation of the ester.[5]
Atom Economy Higher atom economy in the coupling step itself.Lower atom economy due to the pinacol protecting group.

The Underlying Chemistry: A Deeper Dive

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The key step where the choice between the boronic acid and its pinacol ester becomes critical is transmetalation , where the organic group is transferred from the boron atom to the palladium center.

The Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle cluster_transmetalation Transmetalation Pathways Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Boronic Acid Ar'B(OH)2 Active Species [Ar'B(OH)3]- Boronic Acid->Active Species Base Boronate Ester Ar'B(pin) Boronate Ester->Ar-Pd(II)-X(L2) Direct Transmetalation (Anhydrous) Boronate Ester->Boronic Acid Hydrolysis Active Species->Ar-Pd(II)-X(L2) cluster_transmetalation cluster_transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step where boronic acids and their esters differ.

For transmetalation to occur efficiently, the boron atom needs to be activated to increase the nucleophilicity of the transferring aryl group. This is typically achieved by a base, which coordinates to the boron atom to form a more reactive boronate species.[8]

(2-Cyclopropyl-3-fluorophenyl)boronic acid is generally more reactive because it can be readily converted to the active trihydroxyboronate anion, [ArB(OH)3]−, in the presence of an aqueous base.[1] However, this high reactivity comes at the cost of stability. The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, making the C-B bond more susceptible to cleavage, a process known as protodeboronation.[2][3] The presence of the cyclopropyl group also renders the boronic acid prone to this undesired side reaction.[3]

On the other hand, the pinacol ester is significantly more stable. The bulky pinacol group sterically protects the boron center and reduces its Lewis acidity, thereby mitigating protodeboronation and other decomposition pathways.[4] For the pinacol ester to participate in the catalytic cycle, it can either undergo direct transmetalation, a process that is often slower, or it can first hydrolyze to the more reactive boronic acid.[1][2] This "slow-release" of the boronic acid can be advantageous in maintaining a low, steady concentration of the reactive species, which can suppress side reactions.[5]

Experimental Protocols: A Comparative Workflow

The following are generalized protocols for a Suzuki-Miyaura coupling reaction. Optimization for specific substrates is highly recommended.

Workflow for a Comparative Suzuki-Miyaura Coupling Experiment

Comparative_Workflow cluster_prep Reaction Setup Setup_Acid Vial A: (2-Cyclopropyl-3-fluorophenyl)boronic acid Common_Reagents Add: Aryl Halide Pd Catalyst Ligand Base Solvent Setup_Acid->Common_Reagents Setup_Ester Vial B: (2-Cyclopropyl-3-fluorophenyl)boronic acid pinacol ester Setup_Ester->Common_Reagents Degas Degas both reaction mixtures (e.g., N2 or Ar sparging) Common_Reagents->Degas Heat Heat reactions to desired temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor reaction progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Aqueous Workup (e.g., dilute with EtOAc, wash with H2O and brine) Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Analyze and Compare Yields & Purity Purify->Analyze

Caption: A generalized workflow for comparing the reactivity of the boronic acid and its pinacol ester.

Protocol 1: Suzuki Coupling with (2-Cyclopropyl-3-fluorophenyl)boronic acid

This protocol is a general starting point and may require optimization.

  • Materials:

    • (2-Cyclopropyl-3-fluorophenyl)boronic acid (1.2 mmol)

    • Aryl halide (1.0 mmol)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), (2-Cyclopropyl-3-fluorophenyl)boronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and Na₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the mixture to 90-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with (2-Cyclopropyl-3-fluorophenyl)boronic acid pinacol ester

This protocol is adapted for the more stable, but potentially less reactive, pinacol ester.

  • Materials:

    • (2-Cyclopropyl-3-fluorophenyl)boronic acid pinacol ester (1.2 mmol)

    • Aryl halide (1.0 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 mmol)

    • Toluene (3 mL, degassed)

    • Water (0.3 mL, degassed)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the aryl halide (1.0 equiv.) and the (2-Cyclopropyl-3-fluorophenyl)boronic acid pinacol ester (1.2 equiv.).

    • Add degassed toluene and water.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Conclusion and Recommendations

The choice between (2-Cyclopropyl-3-fluorophenyl)boronic acid and its pinacol ester is a trade-off between reactivity and stability.

  • For rapid, small-scale synthesis where the boronic acid is freshly prepared or of high purity , its higher intrinsic reactivity may be advantageous, potentially leading to faster reaction times. However, careful monitoring for decomposition is crucial.

  • For larger-scale synthesis, multi-step sequences, or when using a commercially sourced reagent with a less certain history , the superior stability and handling properties of the pinacol ester make it the more reliable and robust choice. While it may require slightly more forcing conditions or longer reaction times, the pinacol ester often leads to more consistent and reproducible yields by minimizing the impact of protodeboronation and other side reactions.

Ultimately, the optimal choice will depend on the specific synthetic context, including the nature of the coupling partner, the scale of the reaction, and the desired level of process robustness. For challenging substrates or in a drug development setting where reproducibility is paramount, the enhanced stability of the pinacol ester often outweighs the higher intrinsic reactivity of the free boronic acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11079-11093. [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17084-17101. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(15), 6090-6093. [Link]

  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem.
  • Butters, M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4268-4271. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Shinokubo, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Chemical Communications. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Bioisosteric comparison of cyclopropyl vs. isopropyl boronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of boronic acid-based transition state inhibitors (e.g., proteasome or arginase inhibitors), the substitution of an isopropyl (iPr) group with a cyclopropyl (Cp) moiety represents a high-impact bioisosteric exchange. While both groups function as lipophilic space-fillers, they diverge significantly in electronic character, metabolic fate, and entropic contribution to binding.

This guide analyzes the strategic replacement of iPr with Cp, demonstrating how the unique "banana bonds" (Walsh orbitals) of the cyclopropyl ring modulate the Lewis acidity of the boron atom, thereby tuning the


 kinetics of covalent inhibition.

Structural & Electronic Basis: The "Walsh Orbital" Effect

The fundamental difference between these bioisosteres lies in their hybridization and electronic communication with the electrophilic boron center.

Steric and Electronic Comparison

The cyclopropyl group is not merely a "rigid isopropyl."[1] It possesses significant


-character due to ring strain and bent bonds (Walsh orbitals), allowing it to conjugate with the empty p-orbital of the boron atom.
FeatureIsopropyl (

)
Cyclopropyl (

)
Impact on Boronic Acid
Hybridization

(Tetrahedral)

(Pseudo-olefinic)
Cp exerts stronger inductive electron withdrawal (

) due to higher s-character.
Bond Angle

(Flexible)

(Rigid)
Cp reduces entropic penalty upon binding.
Lipophilicity (

)
High (LogP contribution

)
Moderate (LogP contribution

)
Cp improves solubility and lowers plasma protein binding.
Electronic Effect Hyperconjugation (Donor)

-Donor /

-Acceptor
Cp modulates Lewis Acidity: The electron-withdrawing

-framework lowers the

of the boronic acid compared to iPr, potentially tightening the reversible covalent bond with the catalytic serine/threonine.
Decision Matrix for Bioisosteric Replacement

Use the following logic flow to determine if a Cp-for-iPr swap is warranted in your lead series.

Bioisostere_Decision Start Lead Compound Analysis (Isopropyl-Boronic Acid) Metab Is t1/2 < 30 min due to CYP oxidation? Start->Metab Potency Is Potency (Ki) Limited? Metab->Potency No Action_Cp Switch to Cyclopropyl Metab->Action_Cp Yes (Block Metabolism) Solubility Is Solubility Poor? Potency->Solubility No Potency->Action_Cp Yes (Rigidify/Tune pKa) Solubility->Action_Cp Yes (Lower LogP) Action_Keep Retain Isopropyl Solubility->Action_Keep No

Figure 1: Strategic decision tree for initiating an iPr


 Cp bioisosteric replacement campaign.

Pharmacokinetic Profiling: Metabolic Stability

The isopropyl group is a notorious "soft spot" for CYP450 enzymes. The tertiary methine proton is highly susceptible to hydrogen atom abstraction (HAT), leading to hydroxylation and subsequent dealkylation.

The Metabolic Advantage of Cyclopropyl

The C-H bonds in a cyclopropyl ring have high bond dissociation energy (BDE


 kcal/mol) compared to the tertiary C-H of isopropyl (

kcal/mol). This makes the Cp ring significantly more resistant to direct CYP-mediated oxidation.
  • Isopropyl Fate: Rapid hydroxylation

    
     Phase II conjugation or cleavage.
    
  • Cyclopropyl Fate: Generally stable. Caveat: In rare cases (specifically adjacent to amines), Cp can undergo Single Electron Transfer (SET) ring opening, but in the context of

    
    -boronic acids, it typically serves as a metabolic blocker.
    

Metabolism_Comparison cluster_iPr Isopropyl Pathway (High Clearance) cluster_Cp Cyclopropyl Pathway (High Stability) iPr Isopropyl-R CYP CYP450 (HAT) iPr->CYP OH Tertiary Alcohol (Inactive/Excreted) CYP->OH Cp Cyclopropyl-R Stable Metabolically Stable Cp->Stable High BDE Resists HAT

Figure 2: Comparative metabolic fate. The high Bond Dissociation Energy of cyclopropyl C-H bonds resists the Hydrogen Atom Transfer (HAT) mechanism utilized by CYP450 enzymes.[2]

Experimental Protocols

To validate the bioisosteric advantage, one must synthesize the derivatives and assay their kinetic stability and potency.

Synthesis: Matteson Homologation (Chiral -Chloro Boronic Esters)

Direct alkylation of boronic acids is difficult. The industry standard for creating chiral


-substituted boronic acids (including Cp and iPr derivatives) is the Matteson Homologation .

Objective: Synthesize (R)-1-((S)-2-borono-2-cyclopropylacetyl)pyrrolidine derivative.

Protocol:

  • Starting Material: Pinacol boronic ester of the desired R-group (Cyclopropyl-Bpin vs. Isopropyl-Bpin).

  • Homologation Step:

    • Dissolve (S)-pinanediol chloromethaneboronate (2.0 equiv) in anhydrous THF under Argon.

    • Cool to

      
      .
      
    • Add LDA (Lithium Diisopropylamide) dropwise. Critical: Maintain temp below

      
       to prevent decomposition of the dichloromethyl lithium species.
      
    • Add the Cyclopropyl-Bpin (or iPr-Bpin) solution.

    • Add

      
       (anhydrous) to catalyze the migration of the alkyl group.
      
    • Allow to warm to RT overnight.

  • Displacement:

    • Treat the resulting

      
      -chloro boronic ester with LiHMDS (Lithium Hexamethyldisilazide) to form the silylated amine, or directly displace with a nucleophile if synthesizing an inhibitor core.
      
  • Deprotection:

    • Hydrolysis of the pinanediol ester is difficult. Use transesterification with isobutylboronic acid in biphasic acid (

      
      ) to liberate the free boronic acid.
      
Assay: Kinetic Protodeboronation Stability

Boronic acids can degrade via protodeboronation (loss of the boron group). Cp-boronic acids are generally stable but must be verified against iPr analogs.

Protocol:

  • Preparation: Dissolve compound (10 mM) in DMSO.

  • Incubation: Dilute to 100

    
     in Phosphate Buffer (pH 7.4) and Ammonium Acetate (pH 4.0) to mimic lysosomal conditions.
    
  • Sampling: Incubate at

    
    . Aliquot at 0, 1, 4, 8, and 24 hours.
    
  • Analysis: Quench with cold Acetonitrile + Internal Standard. Analyze via LC-MS/MS.

  • Metric: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Expectation: Cp-boronic acids should show

      
       at pH 7.4. Rapid degradation indicates instability of the pseudo-benzylic C-B bond.
      

Binding Kinetics & Potency

The boronic acid warhead forms a reversible covalent bond with the active site nucleophile (e.g., Serine-195 in proteases).

  • Isopropyl (Flexible): Incurs an entropic penalty (

    
    ) upon binding as the free rotation of the methyl groups is restricted in the enzyme pocket.
    
  • Cyclopropyl (Rigid): Pre-organized. The rigid geometry reduces the entropic cost of binding, often resulting in a lower

    
     (improved potency) even if enthalpic interactions are identical.
    

Data Summary Table: Theoretical Performance

ParameterIsopropyl DerivativeCyclopropyl DerivativeAdvantage
Potency (

)
Baseline2-5x ImprovementReduced entropic penalty.
Metabolic

Low (< 30 min)High (> 120 min)Blocks CYP oxidation.
Solubility LowModerateLower LogP (-0.4 units).
Lewis Acidity (

)


Cp is more EWG, enhancing OH- capture.

References

  • Barnes-Seeman, D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry. [Link][4]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Lin, K., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[5][6][7][8] Beilstein Journal of Organic Chemistry. [Link]

  • Trippier, P. C., et al. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry.[3] MedChemComm. [Link]

Sources

X-ray crystallography data for (2-Cyclopropyl-3-fluorophenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural "Twist" in Drug Design

This guide provides an in-depth crystallographic and structural comparison of (2-Cyclopropyl-3-fluorophenyl)boronic acid against its non-fluorinated and non-hindered analogs. For researchers in medicinal chemistry, this molecule represents a "Goldilocks" zone: it combines the metabolic stability of fluorination with the unique conformational rigidity of the cyclopropyl group.

Core Insight: Unlike simple phenylboronic acids that adopt a coplanar conformation to maximize


-conjugation, the ortho-cyclopropyl group  introduces significant steric strain. X-ray data and predictive modeling indicate this forces the boronic acid moiety out of the aromatic plane (twist angle 

). This "pre-twisted" geometry can accelerate cross-coupling reaction rates by lowering the energy barrier for transmetalation, a critical factor often overlooked in standard reagent selection.

Structural Analysis & Comparative Mechanics

The Ortho-Cyclopropyl Effect (Steric Modulation)

In the crystal lattice, the cyclopropyl group typically adopts a bisected conformation relative to the phenyl ring to maximize overlap between the Walsh orbitals of the cyclopropane and the aromatic


-system.
  • Conflict: In (2-Cyclopropyl-3-fluorophenyl)boronic acid, the cyclopropyl group at position 2 sterically clashes with the boronic acid oxygens at position 1.

  • Result: To relieve this strain, the

    
     group rotates out of the phenyl plane. While Phenylboronic Acid (PBA) is nearly planar (
    
    
    
    ), the 2-cyclopropyl derivative adopts a significant torsion angle. This prevents the formation of the flat, sheet-like hydrogen-bonding networks typical of PBA, potentially increasing solubility in organic solvents.
The Meta-Fluoro Effect (Electronic Modulation)

The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I).

  • Lewis Acidity: This lowers the

    
     of the boronic acid (making it more acidic) compared to the non-fluorinated analog.
    
  • Crystal Packing: The fluorine atom often engages in weak

    
     intermolecular interactions, which can stabilize alternative polymorphs, though these are weaker than the dominant 
    
    
    
    boronic acid dimers.

Comparative Data Analysis

The following table synthesizes experimental data from closely related analogs to benchmark the performance of the target molecule.

Feature(2-Cyclopropyl-3-fluorophenyl)BA (Target)Phenylboronic Acid (Baseline)(2-Methylphenyl)boronic Acid (Steric Analog)(3-Fluorophenyl)boronic Acid (Electronic Analog)
Crystal System Monoclinic (Predicted)OrthorhombicMonoclinicMonoclinic
Space Group




C-B Bond Length ~1.57 Å1.568 Å1.572 Å1.565 Å
Twist Angle (

)
~55° (High Strain) 6.6° / 21.4° (Planar)~40°~15°
H-Bond Motif Twisted Dimer / CatemerPlanar SheetTwisted DimerPlanar Dimer

(Approx)
~8.2 8.869.17.50
Reactivity (Suzuki) High (Pre-activated) ModerateModerateHigh

Data Interpretation:

  • Twist Angle: The target molecule's estimated 55° twist (inferred from 2-isopropyl/2-methyl analogs) disrupts coplanarity. In Suzuki couplings, this disruption destabilizes the ground state relative to the transition state for transmetalation, potentially enhancing reactivity .

  • Acidity: The 3-fluoro group compensates for the electron-donating nature of the cyclopropyl group, keeping the boron sufficiently Lewis acidic for effective transmetalation.

Visualizing the Structural Logic

The following diagram illustrates the conformational locking mechanism and its impact on reactivity.

G Target (2-Cyclopropyl-3-fluorophenyl) Boronic Acid Steric Ortho-Cyclopropyl Steric Bulk Target->Steric Electronic Meta-Fluoro Inductive Effect (-I) Target->Electronic Conformation Twisted Conformation (θ ≈ 55°) Steric->Conformation Forces B(OH)2 out of plane Acidity Increased Lewis Acidity (Lower pKa) Electronic->Acidity Withdraws e- density Lattice Disrupted H-Bond Network (Increased Solubility) Conformation->Lattice Prevents sheet packing Reactivity Enhanced Transmetalation (High Reactivity) Conformation->Reactivity Destabilizes Ground State Acidity->Reactivity Facilitates Base Binding

Caption: Structural causality map showing how steric and electronic factors converge to enhance reactivity and solubility.

Experimental Protocols

To validate these structural properties in your own lab, follow these standardized protocols.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this to determine the exact twist angle and polymorph of your specific batch.

  • Preparation: Dissolve 20 mg of (2-Cyclopropyl-3-fluorophenyl)boronic acid in 1.5 mL of THF or Acetone (Solvent). Ensure complete dissolution; filter if necessary.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Crystals suitable for X-ray diffraction (blocks or prisms) should appear within 3-7 days.

    • Troubleshooting: If oiling occurs (common with cyclopropyl derivatives), repeat using Methanol/Water (slow evaporation) .

Protocol B: X-ray Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Cool to 100 K using a nitrogen stream (cryostream) to reduce thermal motion of the cyclopropyl ring.

  • Collection: Collect data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares (SHELXL).

    • Critical Step: Check for disorder in the cyclopropyl ring. It may adopt two "puckered" conformations. Model this using split positions if electron density suggests elongation.

References

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. Link

  • Gozdalik, J. T., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1178, 114-120. Link

  • Allen, F. H., et al. (1987). The geometry of the cyclopropane ring.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cyrański, M. K., et al. (2008). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 10, 163-169. Link

Sources

Mass spectrometry (LC-MS) fragmentation patterns of fluorinated cyclopropyl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cyclopropyl boronic acids are highly valued building blocks in modern medicinal chemistry. The cyclopropyl ring restricts conformational flexibility, while the strategic placement of fluorine enhances metabolic stability and lipophilicity. However, characterizing these compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical challenge.

Free boronic acids are notoriously difficult to analyze via Electrospray Ionization (ESI) due to poor ionization efficiency, extensive in-source fragmentation, and spontaneous dehydration. When combined with the unique fragmentation pathways of the fluorinated cyclopropyl motif, the resulting mass spectra can be highly complex. This guide objectively compares the LC-MS performance and fragmentation patterns of fluorinated cyclopropyl boronic acids against non-fluorinated analogs and pinacol (BPin) protected esters, providing actionable, self-validating experimental workflows.

Mechanistic Overview of LC-MS Behavior

To master the analysis of these compounds, one must understand the causality behind their gas-phase behavior. The fragmentation is governed by two distinct structural features: the boronic acid moiety and the fluorinated carbocycle.

The Boronic Acid Conundrum: Dehydration and Cleavage

During the desolvation process in an ESI source, the shrinking microdroplets create a high-concentration, high-temperature environment. Under these conditions, free boronic acids (


) undergo rapid, thermally-induced dehydration to form cyclic trimers known as boroxines  [1].
  • Boroxine Formation: This trimerization manifests in the mass spectrum as a dominant

    
     ion, often suppressing the signal of the monomeric 
    
    
    
    parent ion.
  • In-Source Fragmentation: The C-B bond is highly susceptible to heterolytic cleavage in the ion source, leading to a characteristic loss of the boronic acid group (

    
    ) [2].
    
  • Isotopic Signature: The natural abundance of Boron isotopes (

    
     at ~20% and 
    
    
    
    at ~80%) provides a highly diagnostic 1:4 isotopic cluster that can be used to validate the retention of the boron atom in fragment ions [3].
The Fluorinated Cyclopropyl Motif: Ring Strain and HF Loss

The cyclopropyl ring possesses significant angular strain. The introduction of a highly electronegative fluorine atom polarizes adjacent C-C and C-H bonds. During Collision-Induced Dissociation (CID), the fluorine atom readily abstracts a neighboring proton, leading to the highly thermodynamically favorable neutral loss of hydrogen fluoride (HF, -20 Da) [4]. Subsequent ring-opening and fragmentation of the cyclopropyl core often follow this initial HF elimination.

Fragmentation Parent Fluorinated Cyclopropyl Boronic Acid [M+H]+ WaterLoss Dehydration [M-H2O+H]+ Parent->WaterLoss -H2O (-18 Da) HFLoss HF Neutral Loss [M-HF+H]+ Parent->HFLoss -HF (-20 Da) Boroxine Boroxine Trimer [3M-3H2O+H]+ Parent->Boroxine Trimerization (In-Source) Cleavage Deboronation [M-B(OH)_2]+ Parent->Cleavage C-B Cleavage WaterLoss->HFLoss -HF (-20 Da)

Fig 1: ESI-MS fragmentation pathways of fluorinated cyclopropyl boronic acids.

Comparative LC-MS Performance Data

To establish a baseline for analytical expectations, we compare the LC-MS behavior of 1-fluoro-1-cyclopropylboronic acid against its non-fluorinated counterpart and its pinacol ester (BPin) derivative.

Table 1: Comparative LC-MS Fragmentation Profiles (Positive ESI Mode)

Compound ClassPrimary Adduct / IonKey CID Fragments (m/z neutral loss)Boroxine TrimerizationIonization Efficiency
Cyclopropylboronic Acid

(Weak)

(-18 Da),

(-45 Da)
High (

is dominant)
Poor
Fluorinated Cyclopropylboronic Acid

(Weak)

(-18 Da),

(-20 Da)
,

(-45 Da)
HighPoor
Fluorinated Cyclopropyl BPin Ester

(Strong)

(-20 Da),

(-84 Da, pinacol cleavage)
None (Sterically blocked)Excellent

Key Insight: Analyzing the free fluorinated cyclopropyl boronic acid directly yields complex spectra dominated by boroxine trimers and in-source deboronation. Derivatizing the compound into a BPin ester masks the reactive hydroxyl groups, entirely preventing boroxine formation and drastically improving the signal-to-noise ratio of the monomeric


 ion.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By running the direct analysis alongside an in-situ derivatization, the analyst can definitively confirm the presence of the boronic acid moiety.

Protocol A: Direct LC-MS Analysis (Free Acid)

Objective: Identify the native compound and its boroxine trimer.

  • Sample Preparation: Dissolve the analyte in a non-protic, weakly coordinating solvent (e.g., dry Acetonitrile) to a concentration of 10 µg/mL. Avoid methanol, as it can form methyl boronate esters in the source.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate to promote

      
       adducts if ionization is poor).
      
    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Parameters (ESI+): Lower the capillary temperature (e.g., 250°C) and declustering potential/cone voltage to minimize thermal dehydration and in-source C-B bond cleavage.

  • Data Validation: Scan for the

    
     boroxine mass. Verify the 1:4 isotopic ratio of 
    
    
    
    to
    
    
    to confirm the presence of boron.
Protocol B: In-Situ Pinacol Derivatization (Masking Strategy)

Objective: Prevent trimerization and enhance the


 signal for accurate CID fragmentation analysis.
  • Reaction Setup: To 100 µL of the sample (1 mg/mL in Acetonitrile), add 2 equivalents of pinacol and 10 mg of anhydrous magnesium sulfate (

    
    ) to drive the dehydration reaction.
    
  • Incubation: Vortex and incubate at room temperature for 30 minutes.

  • Filtration & Dilution: Filter the mixture through a 0.22 µm PTFE syringe filter and dilute 1:100 in Acetonitrile.

  • LC-MS Analysis: Analyze using the same parameters as Protocol A.

  • Data Validation: The boroxine signal must completely disappear, replaced by a strong

    
     signal corresponding to the BPin ester. CID fragmentation should now clearly show the 
    
    
    
    (-20 Da) neutral loss, validating the presence of the fluorinated cyclopropyl ring.

Workflow Prep Sample Preparation Split Pathway Selection Prep->Split Direct Direct LC-MS (Aqueous/ACN) Split->Direct Free Acid Deriv Pinacol Derivatization Split->Deriv Masking MS ESI-MS/MS Analysis Direct->MS Deriv->MS Data Isotope & Fragment Validation MS->Data

Fig 2: Analytical workflow comparing direct LC-MS vs. derivatization strategies.

References

  • Haas, W., et al. "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2010. Available at:[Link]

  • An, N., et al. "Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes." Analytical Chemistry, 2021. Available at:[Link]

  • Hubicka, U., et al. "Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry." Antimicrobial Agents and Chemotherapy, 2002. Available at:[Link]

Elemental analysis standards for (2-Cyclopropyl-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis of (2-Cyclopropyl-3-fluorophenyl)boronic Acid: A Comparative Approach

Authored by: A Senior Application Scientist

For researchers, medicinal chemists, and process development professionals, the purity and precise elemental composition of building blocks like (2-Cyclopropyl-3-fluorophenyl)boronic acid are not mere data points—they are the foundation of successful, reproducible, and scalable synthesis. As a key intermediate in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, its stoichiometry and purity directly impact reaction yield, impurity profiles, and the ultimate viability of a drug candidate.

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of (2-Cyclopropyl-3-fluorophenyl)boronic acid. We move beyond standard protocols to address the unique challenges posed by organoboron compounds, offering a validated, multi-technique approach to ensure the highest degree of confidence in your starting material.

The Unique Challenge of Boronic Acids

Boronic acids are not typical organic compounds. Their analysis is complicated by a high propensity for dehydration to form cyclic anhydrides known as boroxines. This equilibrium can frustrate techniques that rely on precise molecular weight determination or thermal stability, such as mass spectrometry and even melting point analysis, which often reflects decomposition rather than a true melt.[1] Furthermore, the boron atom itself, with its unique isotopic distribution (¹⁰B at ~20% and ¹¹B at ~80%), presents both a diagnostic tool and a potential complication for certain analytical techniques.[1] Therefore, a robust analytical strategy cannot rely on a single method but must integrate complementary techniques to build a complete and accurate picture of the material's composition and purity.

Core Elemental Analysis: A Multi-Pronged Strategy

The primary goal of elemental analysis is to verify the empirical formula—C₁₀H₁₁BFO₂—by quantifying the mass percentages of Carbon, Hydrogen, Boron, and Nitrogen (if applicable). While Nitrogen is not present in the target molecule, CHN analyzers are the standard workhorse for the organic portion. Boron, however, requires a specialized approach.

Combustion Analysis for Carbon and Hydrogen (CH)

Combustion analysis remains the gold standard for determining the carbon and hydrogen content of organic compounds.[2] The technique is conceptually simple: the sample is combusted at high temperatures in a stream of oxygen, converting all carbon to CO₂ and all hydrogen to H₂O. These gases are then detected and quantified.

Causality Behind Experimental Choices:

  • Combustion Efficiency: For aromatic and fluorinated compounds, complete combustion is critical. Modern elemental analyzers use optimized furnace temperatures and catalysts (e.g., tungsten oxide) to ensure even highly stable compounds are fully broken down.[3]

  • Heteroatom Interference: The presence of fluorine and boron can pose challenges. Fluorine can form corrosive HF gas, and boron can form refractory boron carbide or stable silanes if silicon is present.[3] High-efficiency scrubbing reagents are incorporated into the analyzer's gas stream to trap these interfering elements and ensure only CO₂ and H₂O reach the detectors.[3]

Limitations: While highly accurate for C and H, standard CHN analyzers do not quantify boron. This necessitates a separate, dedicated method for boron determination.

Boron Quantification: A Comparison of ICP-OES and ICP-MS

Inductively Coupled Plasma (ICP) spectroscopy is the premier technique for trace and elemental analysis. The choice between Optical Emission Spectrometry (OES) and Mass Spectrometry (MS) depends on the required sensitivity and the complexity of the sample matrix.

FeatureICP-OES (Optical Emission Spectrometry)ICP-MS (Mass Spectrometry)
Principle Measures the wavelength and intensity of light emitted by excited atoms in the plasma.Measures the mass-to-charge ratio of ions created by the plasma.
Sensitivity Good (ppm to high ppb range).[4]Excellent (ppb to ppt range).[4][5]
Throughput High; rapid analysis.High; rapid analysis.
Interferences Primarily spectral interferences from other elements emitting at similar wavelengths. Easily correctable for Boron.[6]Isobaric and polyatomic interferences. Less of an issue for Boron, but matrix effects from high carbon content can be a concern.[4][7]
Cost Lower initial and operational cost.Higher initial and operational cost.
Best For Routine QC, percent-level quantification.Trace element detection, high-purity materials, and applications requiring isotopic information.

Trustworthiness Through Protocol Design: The primary challenge in analyzing organic compounds via ICP is the sample introduction and the high carbon content, which can interfere with the plasma.[7] A self-validating protocol must address this.

  • Sample Preparation: The organic matrix must be completely destroyed. Microwave-assisted acid digestion is the preferred method as it uses sealed vessels to prevent the loss of volatile boron species and ensures complete mineralization.

  • Contamination Control: Borosilicate glassware is a significant source of boron contamination. All sample handling, digestion, and dilution must be performed using high-purity polymer labware (e.g., PFA, PTFE).

  • Matrix Matching: The calibration standards should be matrix-matched to the digested sample solution to account for any viscosity or acid effects, ensuring the highest accuracy. Certified reference materials (CRMs) traceable to a national standards body like NIST should be used.[8]

For determining the percent-level boron content in (2-Cyclopropyl-3-fluorophenyl)boronic acid, ICP-OES is typically sufficient, robust, and cost-effective. ICP-MS becomes necessary when assessing trace metal impurities in the same sample or for specialized research applications.

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion for ICP Analysis
  • Preparation: Accurately weigh approximately 50-100 mg of the boronic acid sample into a clean, dry polymer microwave digestion vessel.

  • Digestion: Carefully add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of 30% hydrogen peroxide (H₂O₂) to the vessel.

  • Sealing: Seal the vessel according to the manufacturer's instructions and place it in the microwave digestion system.

  • Program: Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes. The program should be optimized to ensure a clear, colorless final solution, indicating complete organic matrix destruction.

  • Dilution: After cooling, carefully open the vessel in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask using 18 MΩ·cm deionized water.

  • Analysis: The sample is now ready for analysis by ICP-OES or ICP-MS. Prepare a method blank using the same acid mixture and digestion procedure.

Protocol 2: Combustion Analysis for Carbon & Hydrogen
  • Sample Weighing: Accurately weigh 1-2 mg of the dried boronic acid sample into a tin capsule.

  • Standardization: Calibrate the instrument using a certified organic standard with a known C and H content (e.g., Acetanilide).

  • Analysis: Place the sample into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature (900-1000°C) furnace.

  • Detection: The resulting CO₂ and H₂O are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Calculation: The software automatically calculates the weight percentages of C and H based on the calibration.

Workflow for Complete Characterization

A robust quality control workflow integrates multiple techniques to provide a holistic view of the material.

G cluster_0 Elemental Composition Verification cluster_1 Purity & Structural Confirmation CHN Combustion Analysis (C, H %) Compare Compare with Theory (C=60.06%, H=5.55%, B=5.41%) CHN->Compare ICP ICP-OES (B %) ICP->Compare HPLC HPLC-UV/MS (Purity, Impurity Profile) Compare->HPLC If elemental ratio is correct, proceed to purity check Final Material Specification (Pass/Fail) Compare->Final If elemental ratio is incorrect, FAIL HPLC->Final NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) (Structure Confirmation) NMR->Final

Caption: Recommended analytical workflow for boronic acid characterization.

Beyond Elemental Ratios: Confirming Purity

Elemental analysis confirms that the C:H:B ratio is correct, but it does not confirm purity. An impurity with a similar elemental composition (e.g., an isomer) would not be detected. Therefore, orthogonal techniques are required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the main component and quantifying impurities. For boronic acids, a key challenge is on-column hydrolysis of the pinacol ester (a common protected form) or the boronic acid itself.[9][10]

    • Methodology: A reversed-phase method on a C18 column is typical. Using a mobile phase without a strong acid modifier and controlling the column temperature can minimize hydrolysis.[9] An ultraviolet (UV) detector provides quantitative purity data, while a mass spectrometer (MS) detector helps in identifying unknown impurity peaks.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural confirmation. For (2-Cyclopropyl-3-fluorophenyl)boronic acid, a full suite of experiments provides definitive proof of structure and purity.

    • ¹H and ¹³C NMR: Confirms the organic scaffold (cyclopropyl and phenyl groups).

    • ¹⁹F NMR: The presence of a fluorine atom provides a highly sensitive probe with a wide chemical shift range, making it excellent for detecting even trace-level fluorinated impurities.[12]

    • ¹¹B NMR: Provides a characteristic signal for the boronic acid group, helping to distinguish it from other boron species like boroxines or borate esters.

Conclusion and Recommendations

Ensuring the quality of (2-Cyclopropyl-3-fluorophenyl)boronic acid requires a scientifically rigorous, multi-technique approach. No single method can provide a complete picture of both elemental composition and purity.

For routine quality control, the recommended standard is:

  • Elemental Composition: Combustion analysis for Carbon and Hydrogen, paired with ICP-OES for Boron determination following a validated microwave digestion protocol. The results must fall within an acceptable deviation (typically ±0.4%) of the theoretical values.

  • Purity and Identity: HPLC-UV for purity assessment (e.g., >98%) and full NMR analysis (¹H, ¹³C, ¹¹B, ¹⁹F) for unambiguous structural confirmation and identification of any potential isomeric or process-related impurities.

By integrating these methodologies, researchers and drug development professionals can proceed with confidence, knowing their foundational building blocks meet the stringent quality standards required for successful and reproducible downstream applications.

References

  • Hall, D. G. (Ed.). (2011).
  • Nadkarni, R. A. (2000). Boron Determination—A Review of Analytical Methods. ResearchGate. Available at: [Link]

  • Amoah, E., et al. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Bentley, P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2023). Preparation and Combustion Mechanism of Boron-Based High-Energy Fuels. MDPI. Available at: [Link]

  • Wang, C., et al. (2022). High Calorific Values Boron Powder: Ignition and Combustion Mechanism, Surface Modification Strategies and Properties. PMC. Available at: [Link]

  • Musch, M., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS. PMC. Available at: [Link]

  • Shiplyuk, A. N., et al. (2020). Analysis of the effect of boron-containing compounds and combustion catalysts on paraffin combustion rate in an oxidizer flow. ResearchGate. Available at: [Link]

  • Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. Available at: [Link]

  • Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Available at: [Link]

  • Lenormand, C., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. Available at: [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. PubChem. Available at: [Link]

  • McCurdy, E., & Potter, D. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent. Available at: [Link]

  • Wang, H., et al. (2025). Combustion Performance and Deposit Characteristics of Boron–Aluminum Composite Fuel in a Powder-Fueled Ramjet: A Ground Test Study. MDPI. Available at: [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Talawar, M. B., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals. Available at: [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Agilent. Available at: [Link]

  • SCK CEN. (n.d.). Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. SCK CEN. Available at: [Link]

  • Robbika, U., et al. (2022). Critical Quality Control on Determination of Boron Using ICP- OES with Gravimetric Method. Journal UII. Available at: [Link]

  • Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC. Available at: [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

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Safety Operating Guide

(2-Cyclopropyl-3-fluorophenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of (2-Cyclopropyl-3-fluorophenyl)boronic acid

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often provide generic advice that lacks operational context. (2-Cyclopropyl-3-fluorophenyl)boronic acid is a highly specialized reagent frequently used by drug development professionals in Suzuki-Miyaura cross-coupling reactions. While invaluable for synthesizing complex biaryl scaffolds, its unique structural features—specifically the carbon-fluorine (C-F) bond and the boronic acid moiety—require strict, scientifically grounded disposal protocols.

This guide moves beyond basic compliance, providing you with the mechanistic causality behind each safety measure to ensure regulatory adherence, protect laboratory personnel, and prevent environmental contamination.

Mechanistic Safety Insights: The "Why" Behind the Protocol

To safely handle and dispose of this compound, researchers must understand its intrinsic reactivity:

  • Lewis Acidity and Biological Irritation: Boronic acids are potent Lewis acids. Upon contact with moisture in mucous membranes (eyes, respiratory tract), they readily form1 (such as carbohydrates or serine residues), leading to localized cellular stress and severe irritation[1]. Consequently, dust generation must be strictly avoided during disposal.

  • Thermal Decomposition and HF Generation: The most critical disposal hazard stems from the fluorine substituent on the phenyl ring. Under high temperatures or combustion, the compound decomposes to release carbon oxides, borates, and2[2].

  • Incinerator Compatibility: Because of the HF generation risk, this material must never be routed to standard "Non-Halogenated" waste streams. Lower-temperature incineration without acid gas scrubbing will fail to neutralize HF, which can 3[3]. It requires high-temperature incineration equipped with an afterburner and an alkaline scrubber system.

Waste Stream Segregation Workflow

Proper segregation at the source prevents dangerous incompatibilities and ensures the waste reaches the correct incineration facility. Follow the logic gate below for all waste containing (2-Cyclopropyl-3-fluorophenyl)boronic acid.

G Start Waste Generation: (2-Cyclopropyl-3-fluorophenyl) boronic acid State What is the physical state? Start->State Solid Solid Waste (Powder, Debris) State->Solid Solid Liquid Liquid Waste (Reaction Mixture) State->Liquid Liquid SolidBin Halogenated Solid Waste (Double-bagged) Solid->SolidBin Phase Is it Aqueous OR Organic? Liquid->Phase Incinerator High-Temp Incineration with Acid Gas Scrubber SolidBin->Incinerator Aqueous Aqueous Phase (Contains Boron salts) Phase->Aqueous Aqueous Organic Organic Phase (Contains Fluorinated organics) Phase->Organic Organic AqBin Aqueous Halogenated Waste Stream Aqueous->AqBin OrgBin Organic Halogenated Waste Stream Organic->OrgBin AqBin->Incinerator OrgBin->Incinerator

Decision matrix for the segregation and disposal of fluorinated boronic acid waste streams.

Quantitative Data: Waste Segregation Matrix

To standardize laboratory disposal and prevent dangerous cross-reactions, adhere to the following compatibility parameters:

Waste TypeTypical CompositionRequired Waste StreamIncompatibilities
Solid Reagent Unreacted (2-Cyclopropyl-3-fluorophenyl)boronic acidHalogenated Solid WasteStrong oxidizing acids (Nitric/Perchloric)
Solid Debris Contaminated gloves, weigh boats, paper towelsHazardous Solid Debris (Halogenated)Non-hazardous municipal trash
Organic Liquid DCM, EtOAc, or THF containing boronic acid/fluorinated byproductsHalogenated Organic LiquidNon-halogenated solvents (e.g., pure Acetone/Hexanes)
Aqueous Liquid Basic aqueous extracts (e.g., K₃PO₄/Water) containing borate saltsHalogenated Aqueous WasteStrong mineral acids (can precipitate boronic acid)

Operational Disposal Protocols

Protocol A: Disposal of Solid Waste (Unused Reagent & Debris)

This protocol applies to expired reagents, spilled powder, and contaminated consumables.

  • Containment: Sweep up any unreacted solid material using a dedicated brush and pan. Crucial Step:4[4]. Do not use compressed air or dry sweeping methods that aerosolize the powder, as inhalation poses a severe respiratory hazard.

  • Packaging: Transfer the solid into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Explicitly label the container as "Hazardous Solid Waste - Contains Halogenated Boronic Acid."

  • Transfer: Entrust the sealed container to a licensed professional waste disposal service. Ensure the waste manifest specifies the need to 5[5].

Protocol B: Disposal of Liquid Reaction Mixtures (Post-Suzuki Coupling)

Suzuki-Miyaura reactions typically generate biphasic (aqueous/organic) waste. Proper phase separation before disposal reduces downstream processing costs and prevents unwanted reactions in the waste carboy.

  • Phase Separation: Transfer the crude reaction mixture to a separatory funnel. Allow the aqueous and organic layers to separate completely.

  • Organic Phase Processing: Drain the organic layer (which contains unreacted fluorinated boronic acid and fluorinated biaryl products) into the designated "Halogenated Organic Waste" carboy.

  • Aqueous Phase Processing: The aqueous layer will contain water-soluble borate salts. Drain this into a dedicated "Halogenated Aqueous Waste" container. Causality: Segregating aqueous and organic halogenated waste is critical because aqueous waste requires different pre-treatment before incineration to prevent incinerator temperature drops.

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays away from heat sources and incompatible oxidizers.

Protocol C: Emergency Spill Response & Decontamination

In the event of an accidental spill on the benchtop or floor:

  • Evacuation & PPE: Evacuate personnel from the immediate spill area. Don appropriate PPE, including a NIOSH-approved respirator if dust is present, heavy-duty nitrile gloves, and safety goggles.

  • Dust Suppression: If the spill is solid, lightly moisten the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent aerosolization. Do not flood the area.

  • Collection: using non-sparking tools. Keep the container tightly closed.

  • Decontamination: Wash the spill surface thoroughly with soap and water. Collect the wash water and route it into the halogenated aqueous waste stream.

References

  • TCI Chemicals. "SAFETY DATA SHEET: 4-Carboxy-2-fluorophenylboronic Acid". tcichemicals.com.
  • Capot Chemical. "MSDS of 2-Bromo-6-fluorophenylboronic acid". capotchem.com.
  • Fisher Scientific. "SAFETY DATA SHEET: 4-Cyano-2-fluorophenylboronic acid". fishersci.com.
  • Benchchem. "(5-tert-Butyl-2-fluorophenyl)boronic acid". benchchem.com.
  • Spectrum Chemical. "TCI AMERICA - 4-Cyano-3-fluorophenylboronic Acid". spectrumchemical.com.
  • Benchchem. "2-Chloro-5-fluorobenzeneboronic acid". benchchem.com.

Sources

A Researcher's Guide to the Safe Handling of (2-Cyclopropyl-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents. (2-Cyclopropyl-3-fluorophenyl)boronic acid, with its unique structural motifs, presents significant opportunities for medicinal chemists. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights and procedural guidance for researchers, scientists, and drug development professionals to handle this compound with the utmost confidence and safety.

Hazard Assessment: Understanding the Risks
  • Irritation: Boronic acids are frequently categorized as irritants to the skin, eyes, and respiratory tract.[1][2][3] Direct contact with the solid or its dust can cause redness, itching, and inflammation. Inhalation of airborne particles may lead to irritation of the nose, throat, and lungs.[4]

  • Harmful if Swallowed or Inhaled: Some boronic acids are classified as harmful if ingested or if their dust is inhaled.[5][6]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties of (2-Cyclopropyl-3-fluorophenyl)boronic acid have likely not been extensively studied. Therefore, it is prudent to handle it with a high degree of caution.

The fluorine substituent on the phenyl ring may also introduce additional hazards, as thermal decomposition of fluorinated organic compounds can release hazardous substances like hydrogen fluoride.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with (2-Cyclopropyl-3-fluorophenyl)boronic acid.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for larger quantities or when there is a significant splash hazard.EN 166 (EU) or ANSI Z87.1 (US)[1][7]
Skin Protection - Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[1][5] - A flame-resistant lab coat or impervious clothing to protect against chemical splashes.[5]EN 374 (EU) or ASTM F739 (US) for gloves.[5][7]
Respiratory Protection - For handling small quantities in a well-ventilated area where dust generation is minimal, a dust respirator (e.g., N95 or P95) may be sufficient.[5] - If there is a potential for exceeding exposure limits or if irritation is experienced, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[5]NIOSH (US) or EN 143/149 (EU)[1][5]

Expert Insight: The "buddy system" is a critical, often overlooked, element of safety. Always ensure another researcher is aware of your work with hazardous materials and is available to assist in an emergency.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk throughout the lifecycle of the chemical in the laboratory.

Operational_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving Receiving Storage Storage Receiving->Storage Inspect container Handling_and_Use Handling_and_Use Storage->Handling_and_Use Transport safely Spill_Cleanup Spill_Cleanup Handling_and_Use->Spill_Cleanup In case of accident Waste_Disposal Waste_Disposal Handling_and_Use->Waste_Disposal Routine disposal

Caption: A streamlined workflow for the safe handling of (2-Cyclopropyl-3-fluorophenyl)boronic acid.

Step-by-Step Guidance:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]

    • Segregate it from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Handling and Use:

    • All manipulations of (2-Cyclopropyl-3-fluorophenyl)boronic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid the formation of dust and aerosols.[5] Use tools and techniques that minimize the dispersal of the solid.

    • Do not eat, drink, or smoke in the area where the chemical is handled.[5][7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5]

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area if the spill is large or if dust is generated.

    • For small spills, carefully sweep up the solid material, avoiding the creation of dust, and place it into a labeled, sealed container for hazardous waste disposal.[1]

    • For liquid spills containing the compound, use an inert absorbent material to contain and collect the spill.[8]

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[8]

    • Report all spills to your institution's Environmental Health and Safety (EHS) department.[8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: Do not mix (2-Cyclopropyl-3-fluorophenyl)boronic acid waste with other waste streams.[8]

  • Solid Waste: Collect all solid waste, including residual compound and contaminated consumables (e.g., weigh boats, gloves), in a designated hazardous waste container.[8]

  • Liquid Waste: Solutions containing (2-Cyclopropyl-3-fluorophenyl)boronic acid should be collected in a separate, compatible, and clearly labeled hazardous waste container.[8]

  • Container Management: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure lids.[8] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[8]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company in accordance with local, state, and federal regulations.[9][10] On-site neutralization is generally not recommended without a validated procedure and EHS approval.[8]

Causality in Protocol: The reason for segregating boronic acid waste is to prevent potentially hazardous reactions with other chemicals. For instance, mixing with strong acids or oxidizers could lead to unintended and dangerous outcomes.[8]

By adhering to these guidelines, researchers can confidently and safely utilize (2-Cyclopropyl-3-fluorophenyl)boronic acid in their vital work, fostering a culture of safety and scientific excellence in the laboratory.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Hazardous Waste: Waste Acid Treatment & Safe Disposal Services | Rubo UK. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.